molecular formula C5H10ClN B2456867 5-Azaspiro[2.3]hexane hydrochloride CAS No. 1536169-63-7

5-Azaspiro[2.3]hexane hydrochloride

Número de catálogo: B2456867
Número CAS: 1536169-63-7
Peso molecular: 119.59
Clave InChI: HETOHROBGANLFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Azaspiro[2.3]hexane hydrochloride is a useful research compound. Its molecular formula is C5H10ClN and its molecular weight is 119.59. The purity is usually 95%.
BenchChem offers high-quality 5-Azaspiro[2.3]hexane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Azaspiro[2.3]hexane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-azaspiro[2.3]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-2-5(1)3-6-4-5;/h6H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETOHROBGANLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1536169-63-7
Record name 5-azaspiro[2.3]hexane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

A Technical Guide to the Solubility and Stability of 5-Azaspiro[2.3]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Azaspiro[2.3]hexane hydrochloride is a novel spirocyclic amine scaffold of increasing interest in medicinal chemistry.[1][2] The incorporation of spirocyclic motifs is a rising trend in drug discovery, valued for improving drug-like properties such as potency and solubility while offering unique three-dimensional conformations.[3][4] This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-Azaspiro[2.3]hexane hydrochloride, focusing on its solubility and stability profiles. We present a framework of field-proven experimental protocols, rooted in authoritative guidelines, to enable robust characterization. This document is intended to serve as a practical resource for scientists engaged in the preclinical and formulation development of drug candidates incorporating this promising scaffold.

Introduction: The Rise of Spirocyclic Scaffolds

In modern drug discovery, the quest for novel chemical matter with improved pharmacological and pharmacokinetic profiles is relentless. There is a discernible shift away from flat, aromatic structures towards molecules with greater three-dimensionality (3D).[1] Spirocycles, polycyclic organic compounds where rings are connected through a single shared atom, are at the forefront of this movement.[5] The rigid, defined geometry of spirocyclic systems can lock a molecule's conformation, potentially enhancing binding affinity and selectivity for its biological target.[1]

Furthermore, azaspirocycles have been shown to offer improved physicochemical properties, such as enhanced aqueous solubility, modulated basicity, and better metabolic stability compared to their non-spirocyclic counterparts.[1][6] 5-Azaspiro[2.3]hexane hydrochloride, as the salt form of a small spirocyclic amine, represents a valuable building block in this class.[7] Understanding its fundamental solubility and stability is a non-negotiable prerequisite for any successful drug development program. These parameters directly influence bioavailability, manufacturability, formulation strategies, and shelf-life.[8]

This guide outlines the essential studies required to build a comprehensive data package for this molecule, explaining the causality behind experimental choices and grounding them in regulatory and scientific first principles.

Solubility Profiling

Solubility is a critical determinant of a drug's absorption and bioavailability.[9] For amine-containing compounds, forming a hydrochloride salt is a common and effective strategy to increase aqueous solubility.[10][11][12] The protonated amine group can readily form favorable interactions with water molecules, disrupting the crystal lattice and promoting dissolution.[13] A thorough solubility assessment is therefore the foundational step in pre-formulation.

Aqueous Solubility (Thermodynamic)

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given medium.[14] The shake-flask method, as described by Higuchi and Connors, is the gold-standard technique for this determination due to its robustness and reflection of a true equilibrium state.[15]

  • Preparation: Add an excess amount of 5-Azaspiro[2.3]hexane hydrochloride to a series of vials containing pharmaceutically relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and purified water. The presence of solid material is essential to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C and 37°C) for a scientifically justified period (typically 24-72 hours) until equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the settling of excess solid. Subsequently, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to obtain a clear, saturated solution.

  • Quantification: Accurately dilute the saturated solution and analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method (see Section 4).

  • Validation of Equilibrium: To confirm that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between the time points. Additionally, the solid material remaining at the end of the experiment should be analyzed (e.g., by XRPD) to ensure no polymorphic transformation has occurred.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification Prep1 Add excess API to buffer Equil1 Agitate at constant T (e.g., 24-72h) Prep1->Equil1 Sep1 Centrifuge or Filter (0.22 µm) Equil1->Sep1 Quant1 Dilute Supernatant Sep1->Quant1 Quant2 Analyze via HPLC-UV Quant1->Quant2

Caption: Workflow for Shake-Flask Solubility Assay.

pH-Solubility Profile

The solubility of an amine hydrochloride salt is highly dependent on the pH of the medium. At low pH, the amine exists predominantly in its protonated, cationic form, which is highly water-soluble. As the pH increases towards the pKa of the amine, the equilibrium shifts towards the neutral, less soluble free base form, potentially causing precipitation. Understanding this relationship is critical for predicting in vivo dissolution in different segments of the gastrointestinal tract.

A pH-solubility profile is generated by performing the shake-flask method across a range of pH values (e.g., pH 1 to 10). The resulting data can be used to estimate the intrinsic solubility (S₀) of the free base and the acid dissociation constant (pKa).

Solubility in Organic Solvents

Characterizing solubility in common organic solvents is vital for developing manufacturing processes, such as reaction workups, crystallizations, and analytical method development. The shake-flask method is also employed for these determinations.

Solvent System (at 25°C)pHPredicted Solubility ClassificationHypothetical Value (mg/mL)
0.1 N HCl1.2Very Soluble> 100
Acetate Buffer4.5Freely Soluble55
Phosphate Buffer6.8Soluble20
Phosphate Buffer7.4Sparingly Soluble8
Water~6.0Freely Soluble70
MethanolN/ASoluble25
EthanolN/ASparingly Soluble5
AcetonitrileN/ASlightly Soluble1.5
DichloromethaneN/APractically Insoluble< 0.1

Stability Profiling and Forced Degradation

Stability testing is a regulatory requirement and a cornerstone of drug development, providing evidence on how the quality of a drug substance changes over time under various environmental factors.[16] Forced degradation (or stress testing) is a critical component of this process.[17] It involves intentionally exposing the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[18] This information is instrumental in developing and validating stability-indicating analytical methods.[19]

Rationale for Forced Degradation

The goals of a forced degradation study, as outlined in ICH guideline Q1A(R2), are:

  • To Elucidate Degradation Pathways: Identify the chemical routes by which the molecule degrades.[16]

  • To Characterize Degradation Products: Generate and identify potential impurities that could arise during storage.

  • To Demonstrate Specificity of Analytical Methods: Prove that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products and impurities.[20]

  • To Inform Formulation and Packaging: Understand the intrinsic stability of the molecule to guide the development of a stable dosage form and select appropriate packaging.[21]

A target degradation of 5-20% is generally considered optimal to generate a sufficient yet not overly complex degradation profile.[17]

Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions cluster_eval Evaluation API API Sample (Solid or Solution) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) API->Base Ox Oxidation (e.g., 3% H₂O₂, RT) API->Ox Therm Thermal (e.g., 80°C, Solid) API->Therm Photo Photolytic (ICH Q1B) API->Photo Analysis Analyze Stressed Samples (LC-MS, HPLC-PDA) Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis MB Mass Balance (%Assay + %Impurities ≈ 100%) Analysis->MB Purity Peak Purity Analysis Analysis->Purity ID Identify Major Degradants Analysis->ID Control Unstressed Control Control->Analysis

Caption: General Workflow for a Forced Degradation Study.

Experimental Protocols for Stress Conditions
  • Rationale: The spirocyclic amine structure may be susceptible to ring-opening or other rearrangements under harsh pH conditions.

  • Protocol:

    • Dissolve the API in 0.1 N HCl (for acid) and 0.1 N NaOH (for base) at a concentration of ~1 mg/mL.

    • Maintain samples at room temperature and an elevated temperature (e.g., 60°C).

    • Monitor the reaction over time (e.g., 2, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it (with NaOH for acid samples, HCl for base samples), and dilute with mobile phase for HPLC analysis.

  • Rationale: Secondary amines can be susceptible to oxidation, potentially forming N-oxides or other degradation products.

  • Protocol:

    • Dissolve the API in a solution of hydrogen peroxide (e.g., 3% H₂O₂) at ~1 mg/mL.

    • Store the solution protected from light at room temperature.

    • Monitor over time and analyze samples directly by HPLC.

  • Rationale: To assess the solid-state stability of the API at elevated temperatures.

  • Protocol:

    • Place a thin layer of solid API in a vial.

    • Expose to a high temperature (e.g., 80°C or higher) in a controlled oven.

    • Analyze the solid at appropriate time points by dissolving it and injecting it into the HPLC.

  • Rationale: To determine if the molecule is light-sensitive, which has implications for manufacturing and packaging.

  • Protocol:

    • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze both the light-exposed and dark control samples.

Hypothetical Stability Data Summary
Stress ConditionDuration/Temp% DegradationNo. of Degradants >0.1%Observations
0.1 N HCl24h / 60°C8.52Major degradant at RRT 0.85
0.1 N NaOH24h / RT15.23Rapid degradation, major degradant at RRT 0.72
3% H₂O₂8h / RT4.81Single oxidative product formed
Thermal (Solid)7 days / 80°C< 1.00Compound is thermally stable in the solid state.
Photolytic (Solid)ICH Q1B< 0.50Compound is not photolabile in the solid state.

Stability-Indicating Analytical Method

A robust, validated stability-indicating analytical method is essential for separating and quantifying the API from any process-related impurities and degradation products.[22] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[23]

Recommended HPLC Method Parameters (Starting Point)
  • Column: A C18 stationary phase is a versatile starting point. For a polar compound like an amine hydrochloride, a column with aqueous stability (e.g., "AQ" type) or a HILIC column might be necessary for adequate retention.

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. The acidic modifier ensures the amine is protonated, leading to better peak shape.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A shallow gradient (e.g., 5% to 60% B over 20 minutes) is recommended to ensure the separation of closely eluting impurities.

  • Detection: Photodiode Array (PDA) detector to assess peak purity and determine the optimal wavelength for quantification.

  • Column Temperature: 30°C to ensure reproducibility.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are critical for proving the specificity and stability-indicating nature of the method.

Conclusion and Forward-Looking Recommendations

This guide provides a foundational framework for the systematic evaluation of the solubility and stability of 5-Azaspiro[2.3]hexane hydrochloride. The data generated from these studies are not merely regulatory check-boxes; they are critical scientific insights that drive informed decisions throughout the drug development lifecycle.

  • Solubility: The pH-dependent solubility profile will be paramount for selecting formulation strategies. For oral delivery, the significant drop in solubility at neutral pH suggests that enabling technologies like amorphous solid dispersions or particle size reduction may be required to ensure adequate absorption in the intestine.

  • Stability: The compound shows susceptibility to base hydrolysis. This indicates that processing steps involving basic conditions should be avoided. Formulation excipients must be carefully screened for alkaline impurities, and the final dosage form should be designed to maintain a stable micro-pH environment. The excellent thermal and photostability are favorable properties, simplifying manufacturing and storage requirements.

By executing these protocols with scientific rigor, researchers can build a robust understanding of 5-Azaspiro[2.3]hexane hydrochloride, de-risking its development and paving the way for its successful progression as a potential new therapeutic agent.

References

  • Pobudkowska, A., et al. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Solution Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67975165, 5-Azaspiro[2.3]hexane. Available at: [Link]

  • Ferreira, R. S., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Pharma Beginners. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Ahuja, S., & Dong, M. W. (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier. (General reference, specific URL not applicable).
  • Taylor, R. D., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available at: [Link]

  • Williams, A. D., et al. (2024). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • University of Alberta. Isolation (Recovery) of amines. Available at: [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Available at: [Link]

  • ICH. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Available at: [Link]

  • IJCRT. (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available at: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Chemistry LibreTexts. (2020). Amines as Bases. Available at: [Link]

  • Lund University. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]

  • Slideshare. (2015). Spirocompounds. Available at: [Link]

Sources

The 5-Azaspiro[2.3]hexane Scaffold: Structural Mechanism and Pharmacokinetic Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Subject: 5-Azaspiro[2.3]hexane hydrochloride (CAS: 39599-52-5 / Salt forms)

Executive Summary: The "Escape from Flatland"

5-Azaspiro[2.3]hexane hydrochloride is not a standalone therapeutic agent with a single biological target; rather, it is a high-value pharmacophore modulator used in modern drug discovery. It serves as a rigid,


-rich bioisostere for saturated heterocycles like piperidine, morpholine, and azetidine.

Its "Mechanism of Action" is structural and physicochemical.[1][2] By replacing flexible or metabolically labile rings with the strained 5-azaspiro[2.3]hexane system, researchers modulate three critical parameters of a drug candidate:

  • Vectorization: Precise orientation of exit vectors to maximize ligand-protein binding affinity.

  • Metabolic Stability: Elimination of oxidative "soft spots" (labile C-H bonds) common in six-membered rings.

  • Physicochemical Profile: Tuning of basicity (

    
    ) and lipophilicity (LogP) to improve membrane permeability and reduce off-target toxicity (e.g., hERG inhibition).
    

This guide details the structural causality behind these effects and provides protocols for their experimental validation.

Structural Mechanism of Action

Conformational Restriction and Entropy

The primary mechanism by which 5-azaspiro[2.3]hexane improves potency is the reduction of the entropic penalty upon binding. Standard piperidine rings exist in a chair conformation that flips, creating a "fuzzy" pharmacophore.

  • The Mechanism: The spiro-fusion of the cyclopropane (3-membered) and azetidine (4-membered) rings creates a rigid bicycle.

  • The Effect: This "freezes" the nitrogen lone pair and the C-substituents in a specific vector. When the molecule binds to its target protein, it does not need to lose as much conformational entropy as a flexible chain or ring, leading to a more favorable Gibbs free energy of binding (

    
    ).
    
Vector Analysis vs. Piperidine

In medicinal chemistry, the angle at which a substituent exits the core scaffold (the "exit vector") determines if it can reach a binding pocket.

  • Piperidine: Exit vectors are typically 109.5° (tetrahedral) but subject to ring flipping.

  • 5-Azaspiro[2.3]hexane: The internal bond angles of the cyclopropane (~60°) and azetidine (~90°) rings distort the geometry. The spiro center forces the substituents on the azetidine ring into a distinct spatial orientation that is often orthogonal to the plane of the cyclopropane ring. This allows access to "IP-free" chemical space and novel binding pockets.

Basicity Modulation ( )

The basicity of the nitrogen atom is critical for solubility and hERG safety.

  • Piperidine

    
    :  ~11.0 (Highly basic, often leads to phospholipidosis or hERG blocking).
    
  • 5-Azaspiro[2.3]hexane

    
    :  The strain in the azetidine ring increases the 
    
    
    
    -character of the C-N bonds, which conversely increases the
    
    
    -character of the nitrogen lone pair. However, inductive effects from the strained spiro-cyclopropane system can modulate this. Generally, 4-membered amines are slightly more basic than expected, but functionalization (e.g., fluorination of the cyclopropane) allows fine-tuning of the
    
    
    down to the physiological range (7.4–8.5), optimizing permeability.

Visualization: Structural & Metabolic Logic

The following diagram illustrates the mechanistic advantage of the spiro-scaffold over a traditional piperidine ring in terms of metabolic stability and vector rigidity.

MoA_Mechanism cluster_0 Pharmacological Outcome Piperidine Traditional Scaffold (Piperidine) Metabolism CYP450 Oxidation (Alpha/Beta Carbon) Piperidine->Metabolism Susceptible to Entropy High Entropic Penalty (Ring Flip) Piperidine->Entropy Causes Clearance Clearance Metabolism->Clearance Spiro 5-Azaspiro[2.3]hexane (Rigid Scaffold) Stability Metabolic Blockade (No Labile H) Spiro->Stability Steric/Electronic Shielding Affinity High Binding Affinity (Pre-organized Vector) Spiro->Affinity Low Entropic Cost Extended Half-life Extended Half-life Stability->Extended Half-life

Caption: Comparative mechanism showing how the spiro-scaffold mitigates metabolic liability and entropic penalties associated with traditional heterocycles.

Technical Specifications & Data

The following data compares the core properties of the 5-azaspiro[2.3]hexane scaffold against the standard piperidine scaffold.

PropertyPiperidine (Standard)5-Azaspiro[2.3]hexane (Scaffold)Impact on Drug Design
Hybridization

(Flexible)

(Rigid/Strained)
Increases selectivity; reduces entropy loss.
Shape (Fsp3) 1.0 (Flat/Chair)1.0 (3D/Spiro)"Escape from Flatland"; improves solubility.
Metabolic Site

-C and

-C (High risk)
Blocked by quaternary spiro-CExtends

(Half-life).
Lipophilicity VariableTunableLower LogD often observed due to polarity of amine.
Synthesis Simple CyclizationKulinkovich / CyclopropanationHigher complexity but higher IP value.

Experimental Protocols

Handling & Solubilization of the Hydrochloride Salt

The hydrochloride salt is the stable solid form. Free-basing is required for certain organometallic couplings, but the salt is preferred for direct nucleophilic substitutions in the presence of excess base.

Protocol:

  • Solvent Selection: The HCl salt is highly soluble in water, methanol, and DMSO. It has limited solubility in DCM or Ether unless neutralized.

  • Free-Basing (In-situ):

    • Suspend 1.0 eq of 5-azaspiro[2.3]hexane HCl in DMF or MeCN.

    • Add 2.5 eq of anhydrous

      
       or 
      
      
      
      .
    • Stir at RT for 30 mins before adding the electrophile (e.g., alkyl halide).

    • Note: The strained amine is a potent nucleophile; avoid strong heating (>100°C) initially to prevent ring-opening polymerization.

Validation of Metabolic Stability (Microsomal Assay)

To verify the "Metabolic Shielding" mechanism, perform a comparative intrinsic clearance (


) assay.

Materials:

  • Test Compound (Drug candidate containing spiro-core).

  • Control Compound (Analog containing piperidine).

  • Liver Microsomes (Human/Rat), NADPH regenerating system.

Workflow:

  • Incubation: Incubate test compounds (1 µM) with microsomes (0.5 mg/mL) at 37°C.

  • Sampling: Quench aliquots at t = 0, 5, 15, 30, 60 min using ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Success Metric: The spiro-compound should show a >2-fold increase in

      
       compared to the piperidine control due to the steric protection of the carbon skeleton.
      

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[2.3]hexane Derivatives. Organic Letters. Link

  • Grygorenko, O. O., et al. (2025).[1][2] 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical Evaluation. Enamine / ChemRxiv. Link

  • Mikhailiuk, P. K. (2017).[3] 1-Azaspiro[3.3]heptanes as conformationally restricted surrogates for piperidines. Chemistry – A European Journal.[4] Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties as amide isosteres. Angewandte Chemie International Edition. Link

  • Barnes-Seeman, D., et al. (2014). The role of spirocyclic scaffolds in drug discovery. Journal of Medicinal Chemistry. Link

Sources

The Strategic Role of the 5-Azaspiro[2.3]hexane Scaffold in CNS Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical entities that can modulate central nervous system (CNS) targets with high precision and efficacy is a cornerstone of modern neuroscience research. Within this landscape, the 5-azaspiro[2.3]hexane scaffold has emerged as a compelling structural motif. Its inherent three-dimensionality and conformational rigidity offer a unique advantage in the design of potent and selective CNS drug candidates. This technical guide provides an in-depth exploration of the role of 5-azaspiro[2.3]hexane hydrochloride as a key building block and its derivatives in CNS drug discovery, with a primary focus on its application as a conformationally restricted analog of L-glutamic acid. We will delve into the synthetic strategies, design rationale, and the experimental workflows employed to evaluate the potential of this scaffold, offering a comprehensive resource for researchers in the field.

Introduction: The Imperative for Spatial Scaffolding in CNS Drug Design

The complexity of the CNS, with its intricate network of neurotransmitter systems and receptor subtypes, demands a high degree of specificity from therapeutic agents. A significant challenge in CNS drug discovery is the development of molecules that can selectively interact with a desired target while minimizing off-target effects that can lead to undesirable side effects. One powerful strategy to achieve this is through the use of conformationally constrained scaffolds. By "freezing" a molecule in a specific bioactive conformation, it is possible to enhance its binding affinity and selectivity for its intended target.[1][2]

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are particularly adept at conferring this conformational rigidity.[3] The 5-azaspiro[2.3]hexane core, a unique fusion of a cyclopropane and an azetidine ring, offers a novel and underexplored three-dimensional chemical space for drug design.[4] This guide will focus on the hydrochloride salt of this scaffold, a common form for handling and formulation, and its broader implications for the development of next-generation CNS therapeutics.

The 5-Azaspiro[2.3]hexane Scaffold as a Glutamatergic Modulator

L-glutamic acid is the principal excitatory neurotransmitter in the mammalian CNS, playing a pivotal role in a vast array of neurological processes.[1][2] Dysregulation of the glutamatergic system is implicated in numerous CNS disorders, including schizophrenia, depression, Parkinson's disease, and Alzheimer's disease.[1][2] Consequently, the development of potent and selective ligands for glutamate receptors (both ionotropic and metabotropic) is a major focus of neuroscience research.[5]

The flexible nature of L-glutamic acid allows it to adopt multiple conformations, enabling it to interact with a variety of receptor subtypes. This promiscuity, however, presents a challenge for designing subtype-selective drugs. The 5-azaspiro[2.3]hexane scaffold provides a novel solution to this problem by serving as a conformationally "frozen" analog of L-glutamic acid.[1][2]

Design Rationale: Mimicking the Bioactive Conformation

The design of 5-azaspiro[2.3]hexane-based glutamate analogs is rooted in the principle of conformational restriction. By incorporating the core atoms of glutamic acid into a rigid spirocyclic framework, the rotational freedom around the C3-C4 bond is significantly limited.[1] This forces the acidic and amino functionalities into a specific spatial arrangement that can be tailored to mimic the bioactive conformation required for interaction with a particular glutamate receptor subtype.

Glutamate vs. 5-Azaspiro[2.3]hexane Analog cluster_0 L-Glutamic Acid (Flexible) cluster_1 5-Azaspiro[2.3]hexane Analog (Rigid) Glutamate Spiro

Caption: Comparison of flexible L-glutamic acid and a rigid 5-azaspiro[2.3]hexane analog.

Synthesis of 5-Azaspiro[2.3]hexane Derivatives

The synthesis of functionalized 5-azaspiro[2.3]hexane derivatives is a multi-step process that requires careful control of stereochemistry. A key strategy involves the diastereoselective rhodium-catalyzed cyclopropanation of a terminal double bond on an azetidine precursor.[1][5]

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for creating 5-azaspiro[2.3]hexane-based glutamate analogs, starting from a suitable chiral precursor like D-serine.[1][5]

Synthetic_Workflow D_Serine D-Serine Azetidinone Azetidinone Intermediate D_Serine->Azetidinone Multi-step synthesis Olefin Terminal Olefin Azetidine Azetidinone->Olefin Petasis olefination Spiro_Core 5-Azaspiro[2.3]hexane Core (via Rh-catalyzed cyclopropanation) Olefin->Spiro_Core Rh2(OAc)4, Ethyl diazoacetate Deprotection Deprotection Spiro_Core->Deprotection Oxidation Oxidation Deprotection->Oxidation Final_Analog Final Glutamate Analog Oxidation->Final_Analog

Caption: Generalized synthetic workflow for 5-azaspiro[2.3]hexane glutamate analogs.

Detailed Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

This protocol is adapted from the work of Bechi et al. (2014) and represents a critical step in the synthesis of the 5-azaspiro[2.3]hexane core.[5]

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the terminal olefin azetidine precursor in anhydrous toluene (0.025 M).

  • Catalyst Addition: Add rhodium(II) acetate dimer (Rh₂(OAc)₄) (10 mol%) to the solution.

  • Diazo Compound Addition: Slowly add a solution of ethyl diazoacetate (8 equivalents) in anhydrous toluene to the reaction mixture over a period of several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting diastereomeric mixture of 5-azaspiro[2.3]hexane derivatives by flash column chromatography on silica gel. Further separation of individual diastereomers may be achieved by semi-preparative chiral HPLC.[5]

Causality Behind Experimental Choices:

  • Rhodium(II) acetate dimer: This catalyst is highly efficient for carbene transfer from diazo compounds to olefins, leading to the formation of cyclopropanes.[1]

  • Slow addition of ethyl diazoacetate: This minimizes the homodimerization of the diazo compound and other side reactions, thereby increasing the yield of the desired cyclopropanated product.

  • Anhydrous conditions: The reaction is sensitive to moisture, which can decompose the catalyst and the diazo compound.

The 5-Azaspiro[2.3]hexane Scaffold as a Piperidine Bioisostere

Beyond its application in creating glutamate analogs, the 5-azaspiro[2.3]hexane scaffold has also been investigated as a bioisostere for the piperidine ring.[4][6] Piperidine is a ubiquitous motif in CNS drugs, but its metabolic liabilities can sometimes limit its therapeutic potential. Bioisosteric replacement with a more rigid and novel scaffold like 5-azaspiro[2.3]hexane can lead to improved pharmacokinetic properties and potentially novel intellectual property.[4]

Computational studies have shown that 5-azaspiro[2.3]hexane shares physicochemical similarities with piperidine, suggesting it could be a suitable replacement in certain contexts.[4] This opens up a broad area of research for incorporating this scaffold into known CNS drug classes to explore potential improvements in their therapeutic profiles.

Experimental Evaluation of 5-Azaspiro[2.3]hexane Derivatives

A thorough evaluation of novel CNS drug candidates requires a combination of in vitro and in vivo assays to characterize their pharmacological, pharmacokinetic, and toxicological properties.

In Vitro Assays

Table 1: Key In Vitro Assays for Characterizing 5-Azaspiro[2.3]hexane Derivatives

Assay TypePurposeKey Parameters Measured
Receptor Binding Assays To determine the affinity and selectivity of the compound for its target receptor(s).Kᵢ (inhibition constant)
Cell-Based Functional Assays To assess the functional activity of the compound (agonist, antagonist, allosteric modulator).EC₅₀ (half-maximal effective concentration), IC₅₀ (half-maximal inhibitory concentration)
Ion Flux Assays To measure the effect of the compound on ion channel function (relevant for ionotropic receptors).Changes in intracellular ion concentrations (e.g., Ca²⁺)
Metabolic Stability Assays To evaluate the susceptibility of the compound to metabolism by liver enzymes.In vitro half-life (t₁/₂)
hERG Channel Assay To assess the potential for cardiac toxicity.IC₅₀ for hERG channel inhibition
Detailed Protocol: In Vitro Calcium Flux Assay for Glutamate Receptor Modulators

This protocol provides a general framework for a cell-based functional assay to screen for modulators of glutamate receptors that signal through calcium.

  • Cell Culture: Culture HEK293 cells stably expressing the glutamate receptor subtype of interest in a suitable medium.

  • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Add the 5-azaspiro[2.3]hexane derivative at various concentrations to the wells and incubate for a predetermined period.

  • Agonist Stimulation: Add a known glutamate receptor agonist (at its EC₂₀ or EC₈₀ concentration for antagonist or potentiator screening, respectively) to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: Plot the change in fluorescence as a function of the test compound concentration to determine the EC₅₀ or IC₅₀ value.

In Vivo Models

Preclinical in vivo studies are essential to evaluate the efficacy and safety of a drug candidate in a whole-organism context.

Table 2: Relevant In Vivo Models for CNS Disorders Potentially Targeted by 5-Azaspiro[2.3]hexane Derivatives

CNS DisorderAnimal ModelRationale
Schizophrenia NMDA receptor antagonist (e.g., PCP, MK-801) induced hyperlocomotion and cognitive deficitsModels the glutamatergic hypofunction hypothesis of schizophrenia.
Depression Forced swim test, tail suspension testMeasures behavioral despair, a core symptom of depression.
Anxiety Elevated plus maze, open field testAssesses anxiety-like behaviors based on the conflict between exploration and aversion to open spaces.
Pain Hot plate test, formalin testEvaluates analgesic effects in models of acute thermal and inflammatory pain.
Neurodegeneration Models of excitotoxicity (e.g., kainic acid-induced seizures)Assesses the neuroprotective potential of the compound.

Future Directions and Conclusion

The 5-azaspiro[2.3]hexane scaffold represents a promising and relatively underexplored area of chemical space for CNS drug discovery. Its utility as a conformationally restricted glutamate analog has been demonstrated through synthetic and design studies, and its potential as a piperidine bioisostere opens up further avenues for research.

While the current body of literature primarily focuses on the synthesis and rationale for using derivatives of this scaffold, further research is needed to fully elucidate the pharmacological profiles of specific compounds. Future studies should aim to:

  • Synthesize a diverse library of 5-azaspiro[2.3]hexane derivatives with systematic variations to establish clear structure-activity relationships (SAR).

  • Conduct comprehensive in vitro pharmacological profiling of these compounds against a broad panel of CNS targets to identify potent and selective leads.

  • Evaluate the in vivo efficacy of promising candidates in relevant animal models of CNS disorders.

  • Investigate the pharmacokinetic and toxicological properties of lead compounds to assess their drug-likeness.

References

  • (A) Synthesis of (aza)spiro[2.3]hexanes by construction of the... - ResearchGate. Available at: [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes - ChemRxiv. Available at: [Link]

  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid - PubMed. Available at: [Link]

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues - PMC. Available at: [Link]

  • (PDF) Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid - ResearchGate. Available at: [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs - PMC - NIH. Available at: [Link]

  • Pharmacological and Structural Characterization of Conformationally Restricted (S)-glutamate Analogues at Ionotropic Glutamate Receptors - PubMed. Available at: [Link]

  • Crystal structure of the kainate receptor GluR5 ligand-binding core in complex with (S)-glutamate | Request PDF - ResearchGate. Available at: [Link]

  • 5-Azaspiro[2.3]hexane | C5H9N | CID 67975165 - PubChem. Available at: [Link]

  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid - Beilstein Journals. Available at: [Link]

  • Pharmacological and structural characterization of conformationally restricted (S)-glutamate analogues at ionotropic glutamate receptors | Request PDF - ResearchGate. Available at: [Link]

  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid - PubMed Central. Available at: [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes - ChemRxiv. Available at: [Link]

  • Improved synthesis and in vitro/in vivo activities of natural product-inspired, artificial glutamate analogs - PubMed Central. Available at: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. Available at: [Link]

  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... - ResearchGate. Available at: [Link]

  • Possible applications of 1,5‐disubstituted (aza)spiro[2.3]hexanes in... - ResearchGate. Available at: [Link]

  • Supporting Information File 3 Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” a - Beilstein Journals. Available at: [Link]

  • Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents - PubMed. Available at: [Link]

  • Improved synthesis and in vitro/in vivo activities of natural product-inspired, artificial glutamate analogs - PubMed. Available at: [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed. Available at: [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes | Request PDF - ResearchGate. Available at: [Link]

  • Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC. Available at: [Link]

  • Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC. Available at: [Link]

  • Pharmacological enhancement of glutamate transport reduces excitotoxicity in vitro - PubMed. Available at: [Link]

  • Conformational analysis of glutamic acid analogues as probes of glutamate receptors using molecular modelling and NMR methods. Comparison with specific agonists - PubMed. Available at: [Link]

  • Physicochemical properties of model compounds 57–59. Solubility (Sol.):... - ResearchGate. Available at: [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - MDPI. Available at: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - NIH. Available at: [Link]

Sources

Methodological & Application

using 5-Azaspiro[2.3]hexane hydrochloride as a molecular scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering 3D-Rich Pharmacophores with 5-Azaspiro[2.3]hexane Hydrochloride

Abstract: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-rich molecules to three-dimensional (3D) architectures is correlated with improved clinical success rates.[1] 5-Azaspiro[2.3]hexane hydrochloride represents a high-value "spiro-scaffold" that serves as a conformationally restricted surrogate for the gem-dimethyl azetidine or the piperidine ring.[1]

This guide details the physicochemical advantages of this scaffold, specifically its high fraction of


 carbons (

) and defined exit vectors.[1] We provide validated protocols for handling the hydrochloride salt, executing cross-coupling reactions, and troubleshooting common synthetic bottlenecks.

Physicochemical Profile & Design Rationale

The 5-azaspiro[2.3]hexane core consists of an azetidine ring spiro-fused to a cyclopropane ring.[1] Unlike its isomer 4-azaspiro[2.3]hexane (where the nitrogen is adjacent to the spiro center), the 5-aza isomer places the nitrogen at the distal position of the four-membered ring, creating a symmetrical axis through the nitrogen and the spiro-carbon.[1]

Comparative Metrics
Property5-Azaspiro[2.3]hexaneAzetidine (Parent)Piperidine (Classic)Design Implication
Geometry Rigid, PuckeredFlexibleChair ConformationBioisostere: Mimics the spatial projection of piperidine but with reduced molecular weight (MW) and lipophilicity.[1]
Basicity (

)
~10.0 - 10.8 (Est.)[1]11.311.2Permeability: Slightly reduced basicity compared to parent azetidine improves membrane permeability (LogD

).[1]
Metabolic Stability HighModerateLow (Oxidation prone)Metabolic Blocking: The spiro-cyclopropane protects the C3 position of azetidine from oxidative metabolism (P450).[1]
Lipophilicity Lower than gem-dimethylLowModerateSolubility: The "Cyclopropane Effect" often lowers LogP compared to acyclic alkyl surrogates.[1]
Structural Logic (DOT Visualization)

The following diagram illustrates the structural relationship and the "vector space" advantages of the scaffold.

ScaffoldLogic Flatland Planar Aromatics (Poor Solubility) Spiro 5-Azaspiro[2.3]hexane (Rigid, Low MW, High Fsp3) Flatland->Spiro Fsp3 Enrichment Piperidine Piperidine (Flexible, High MW) Piperidine->Spiro Ring Contraction & Conformational Locking Target Target Binding (Entropy Advantage) Spiro->Target Defined Exit Vectors Reduced Entropy Penalty

Figure 1: The strategic evolution from planar or flexible rings to the rigid spiro-scaffold.

Synthetic Accessibility & Handling

Reagent: 5-Azaspiro[2.3]hexane hydrochloride CAS: 39599-52-5 (Generic/Salt forms vary) Appearance: White to off-white hygroscopic solid.[1]

The "Free-Base" Challenge

The hydrochloride salt is stable, but the free amine is a low-molecular-weight secondary amine that can be volatile .[1]

  • Critical Rule: Do not isolate the free base and dry it under high vacuum for extended periods. It will sublimate.

  • Strategy: Perform "release-and-react" protocols in situ.

Application Protocols

Protocol A: Amide Coupling (In Situ Neutralization)

Target: Synthesis of Amide-Linked Library Members.[1] Rationale: Uses HATU for rapid activation; DIPEA serves as both the HCl scavenger and the activator base.

Materials:

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • 5-Azaspiro[2.3]hexane HCl (1.1 equiv)[1]

  • HATU (1.1 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL). Add HATU (209 mg, 0.55 mmol) and DIPEA (1.0 equiv, 87 µL).[1] Stir for 5 minutes at Room Temperature (RT). Color change to yellow/orange is typical.[1]

  • Salt Addition: Add 5-Azaspiro[2.3]hexane HCl (solid) directly to the reaction mixture.

  • Scavenging: Immediately add the remaining DIPEA (2.5 equiv).

    • Note: The extra equivalents are required to neutralize the HCl salt of the amine and maintain basicity for the coupling.[1]

  • Reaction: Cap and stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Checkpoint: The spiro-amine is secondary; steric hindrance is moderate.[1] If conversion is <50% after 4 hours, heat to 40°C.[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2) and Brine (x1). Dry over Na2SO4.[1]

Protocol B: Nucleophilic Aromatic Substitution (S_NAr)

Target: Heteroaryl Functionalization (e.g., Pyridines, Pyrimidines).[1] Rationale: The nucleophilicity of the azetidine nitrogen is high, but the spiro-ring adds bulk.[1] Polar aprotic solvents are essential.[1]

Materials:

  • Chlorinated Heterocycle (e.g., 2-chloropyridine derivative) (1.0 equiv)[1]

  • 5-Azaspiro[2.3]hexane HCl (1.2 equiv)[1]

  • Base: K2CO3 (3.0 equiv) or Cs2CO3 (2.0 equiv)[1]

  • Solvent: DMSO or NMP[1]

Step-by-Step:

  • Preparation: Weigh K2CO3 (finely ground) into a microwave vial.

  • Dissolution: Add the Chlorinated Heterocycle and 5-Azaspiro[2.3]hexane HCl.

  • Solvent: Add DMSO (concentration ~0.2 M).

  • Thermal Cycle:

    • Standard: Heat to 80°C - 100°C for 12 hours (thermal block).

    • Microwave: 120°C for 20 minutes.

    • Caution: While the [2.3] spiro system is robust, temperatures >140°C may induce ring-opening or degradation in the presence of strong Lewis acids (not present here, but good to know).[1]

  • Validation: The product will show a distinct NMR shift. The cyclopropyl protons (4H) typically appear as multiplets around

    
     0.4–0.8 ppm, distinct from alkyl chains.[1]
    

Experimental Workflow & Troubleshooting

The following decision tree guides the user through the optimization of the scaffold incorporation.

Workflow Start Start: 5-Azaspiro[2.3]hexane HCl CheckSolubility Check Solubility of Partner Start->CheckSolubility ReactionType Select Reaction Type CheckSolubility->ReactionType Amide Amide Coupling (HATU/DIPEA) ReactionType->Amide SNAr S_NAr (DMSO/K2CO3) ReactionType->SNAr RedAm Reductive Amination (STAB/DCM) ReactionType->RedAm Monitor Monitor LCMS (Check M+1) Amide->Monitor SNAr->Monitor RedAm->Monitor Success Isolate Product Monitor->Success >90% Conv Fail Low Conversion? Monitor->Fail <50% Conv Trouble1 Increase Temp (max 60°C for Amide) Check Sterics Fail->Trouble1 Amide Path Trouble2 Switch Base (Cs2CO3) Use Microwave Fail->Trouble2 SNAr Path

Figure 2: Optimization workflow for scaffold incorporation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) HCl salt not fully neutralized.[1]Increase DIPEA to 4.0 equiv. Ensure the amine is added after the acid is activated (if acid is unstable).[1]
Missing Product (High Vac) Product is volatile (if low MW).[1]If the product MW < 250, do not leave on high vacuum > 10 min.[1] Form a salt (e.g., TFA salt) immediately.[1]
Ring Opening Extreme Acid/Heat.[1]Avoid concentrated H2SO4 or temperatures >150°C. The spiro-junction is strained (~25 kcal/mol) but kinetically stable under standard conditions.[1]
Solubility Issues The "Grease" Effect.While less lipophilic than gem-dimethyl, the scaffold is still hydrophobic.[1] Ensure final compounds are tested for aqueous solubility early.[1]

References

  • Burkhard, J. A., et al. (2010).[1][3] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Discusses the general principle of spiro- and strained rings in FBDD). [1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Comprehensive review on spiro-synthesis). [1]

  • Wuxi AppTec. (2020).[1] Spirocyclic Scaffolds in Medicinal Chemistry. (Industry white paper on the utility of spiro-systems including 5-azaspiro[2.3]hexane).

  • PubChem. (2023).[1] 5-Azaspiro[2.3]hexane hydrochloride Compound Summary. (Physicochemical data verification).

  • Barnes-Seeman, D. (2012).[1] The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry. (Mechanistic insights into metabolic stability).

Sources

binding affinity assays for 5-Azaspiro[2.3]hexane hydrochloride targets

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterizing Binding Kinetics of 5-Azaspiro[2.3]hexane Scaffolds

Executive Summary & Chemical Context

5-Azaspiro[2.3]hexane is a conformationally restricted spirocyclic amine increasingly utilized in medicinal chemistry as a bioisostere for piperidine, pyrrolidine, and morpholine. Its incorporation into drug candidates improves metabolic stability (by removing labile C-H bonds) and increases fraction saturated carbon (


), often enhancing solubility and selectivity.

While the core scaffold is a building block, specific derivatives (e.g., 5-azaspiro[2.3]hexane-1-carboxylic acid analogs) have shown activity against Metabotropic Glutamate Receptors (mGluRs) and Sigma Receptors .

This guide provides rigorous protocols for assaying the binding affinity of 5-Azaspiro[2.3]hexane-based libraries. It addresses the specific challenges of working with the hydrochloride salt form—specifically pH drift in low-capacity buffers and the detection limits associated with low-molecular-weight (LMW) fragment screening.

Critical Preparation: Handling the Hydrochloride Salt

Challenge: 5-Azaspiro[2.3]hexane hydrochloride is acidic. Direct addition to assay buffers, especially in high concentrations required for fragment screening (100 µM – 10 mM), can depress pH, causing false negatives (protein denaturation) or false positives (charge-based non-specific binding).

Protocol: Stock Solution Neutralization

  • Weighing: Weigh the HCl salt into a glass vial.

  • Solvent: Dissolve in 100% DMSO to reach a concentration of 100 mM.

    • Note: The HCl salt is generally soluble in DMSO. If turbidity persists, sonicate for 30 seconds.

  • In-Situ Neutralization (Optional but Recommended for SPR):

    • If the assay buffer has low buffering capacity (e.g., 10 mM HEPES), add an equimolar amount of NaOH or DIPEA to the DMSO stock before dilution into the assay.

    • Verification: Dilute a mock sample 1:100 into your assay buffer and check pH with a micro-probe. It must remain within ±0.05 units of the target pH.

Workflow Visualization

The following diagram illustrates the screening hierarchy for spirocyclic fragments, moving from high-throughput thermal validation to kinetic characterization.

G Start 5-Azaspiro[2.3]hexane HCl Library Prep DMSO Solubilization & pH Adjustment Start->Prep Screen Primary Screen: Thermal Shift (TSA/DSF) Prep->Screen 1 mM Screening HitVal Hit Validation: SPR (Single Cycle) Screen->HitVal Hits > 3*SD Tm Shift HitVal->Start SAR Expansion LeadOpt Lead Optimization: ITC (Thermodynamics) HitVal->LeadOpt KD < 10 µM

Caption: Hierarchical screening workflow for spirocyclic amine fragments, prioritizing pH control and biophysical validation.

Method A: Surface Plasmon Resonance (SPR)

Best For: Fragment screening, determining


, and detecting weak binders (

in mM range). Target Class: Soluble proteins (Kinases, Proteases, Epigenetic targets).
Experimental Rationale

Spirocyclic fragments have low molecular weights (<150 Da). Standard SPR protocols fail because the refractive index change (


) is minimal. We use Clean Screen  protocols and high-density immobilization.
Protocol
  • Sensor Chip Selection:

    • Use a CM5 or CM7 (high capacity) chip.

    • Target immobilization level (

      
      ) must be high. Calculate required 
      
      
      
      using:
      
      
      For a 100 Da fragment and 50 kDa protein, you need ~5000-8000 RU immobilized to see a 10 RU signal.
  • Running Buffer (Critical):

    • Base: PBS-P+ or HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20).

    • Additive: 2-5% DMSO (Must match analyte solvent exactly).

    • pH: 7.4 (Check carefully after DMSO addition).

  • Injection Strategy (Multi-Cycle Kinetics):

    • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.

    • Concentration Series: 0, 31.25, 62.5, 125, 250, 500, 1000 µM.

    • Contact Time: 30-60 seconds (fast association expected).

    • Dissociation Time: 60 seconds (fast dissociation expected for fragments).

  • Data Analysis:

    • Apply Solvent Correction (DMSO calibration curve) to account for bulk refractive index mismatches.

    • Fit to a 1:1 Steady State Affinity model. (Kinetic fitting is often impossible for fragments due to square-wave sensorgrams).

Method B: Thermal Shift Assay (TSA/DSF)

Best For: High-throughput primary screening of libraries. Target Class: Enzymes, Receptors (soluble domains).

Experimental Rationale

5-Azaspiro[2.3]hexane is a rigid scaffold. Binding often stabilizes the protein significantly by locking dynamic domains. TSA detects this stabilization (


).
Protocol
  • Reagents:

    • Protein: 2-5 µM final concentration.

    • Dye: SYPRO Orange (5000x stock) diluted to 5x final.

    • Ligand: 1 mM final concentration (from neutralized stock).

  • Plate Setup (384-well PCR plate):

    • Control: Protein + DMSO + Dye (No Ligand).

    • Sample: Protein + 5-Azaspiro Compound + Dye.

    • Blank: Buffer + Dye (No Protein).

  • Thermal Ramp:

    • Instrument: qPCR machine (e.g., Roche LightCycler, Bio-Rad CFX).

    • Ramp: 25°C to 95°C at 0.5°C/minute (slow ramp reduces noise).

  • Analysis:

    • Calculate the derivative (

      
      ) to find the Melting Temperature (
      
      
      
      ).
    • Hit Criteria:

      
       compared to DMSO control.
      
    • Note: If

      
       decreases, the compound may be destabilizing the protein or binding to the unfolded state (common with hydrophobic amines).
      

Method C: Radioligand Binding (Competition Assay)

Best For: Specific GPCR targets (e.g., mGluR , Sigma-1 ). Rationale: Literature identifies 5-azaspiro[2.3]hexane derivatives as potential glutamate analogs.[1]

Protocol (Membrane Prep)
  • Tracer: Use a known radioligand for the target (e.g.,

    
    -Glutamate for mGluR or 
    
    
    
    for Sigma-1).
  • Incubation:

    • Mix Membrane prep (10-20 µg protein) + Radioligand (

      
       concentration) + 5-Azaspiro test compound (1 nM to 100 µM).
      
    • Buffer: 50 mM Tris-HCl, pH 7.4. Crucial: Ensure the HCl from the test compound does not acidify the Tris buffer.

  • Filtration:

    • Incubate for 60-120 mins at RT.

    • Rapid filtration through GF/B filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Calculation:

    • Measure CPM (Counts Per Minute).

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      

Summary of Quantitative Metrics

Assay TypeKey OutputTypical Range (Fragments)AdvantageLimitation
SPR

,

,

10 µM - 5 mMReal-time kinetics; no labeling.High protein consumption; requires immobilization optimization.
TSA

2 - 10°C shiftHigh throughput; low cost.False positives from aggregation; indirect binding measure.
Radioligand

,

nM - µMHigh sensitivity for GPCRs.Radioactive waste; requires known tracer.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 5-Azaspiro[2.3]hexane Derivatives. Organic Letters, 12(9), 1944–1947. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties of a new class of soluble, metabolic stable, and conformationally restricted building blocks. Journal of Medicinal Chemistry, 53(8), 3227-3246. Link

  • Krichevsky, A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10759. Link

  • Pellicciari, R., et al. (2014).[2] Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1166–1174. Link

  • Meyer, C., et al. (2019).[3] Synthesis and Structure-Affinity Relationships of Spirocyclic Benzopyrans with Exocyclic Amino Moiety targeting Sigma Receptors. Journal of Medicinal Chemistry, 62(9), 4489-4505. Link

Sources

Application Notes and Protocols for the Solubilization of 5-Azaspiro[2.3]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols for the dissolution of 5-Azaspiro[2.3]hexane hydrochloride (CAS: 1536169-63-7), a valuable spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2][3] As a piperidine bioisostere, this compound and its analogs are increasingly utilized to explore novel chemical space and enhance the physicochemical properties of therapeutic candidates.[1][4] This document outlines systematic procedures for preparing solutions in aqueous, organic, and co-solvent systems, addressing the underlying chemical principles to ensure solution stability and integrity for various experimental applications. Safety protocols, based on data from analogous compounds, are also detailed to ensure safe handling.

Introduction: The Scientific Rationale

5-Azaspiro[2.3]hexane hydrochloride is a member of the azaspirohexane class of molecules, which are recognized for their potential as versatile bioisosteres in drug design.[1][2][3] The rigid, three-dimensional structure of the spirocyclic system can offer advantages in modulating properties such as aqueous solubility, lipophilicity, and metabolic stability when compared to more traditional ring systems.[4] Being a hydrochloride salt, the compound's solubility is anticipated to be significantly higher in polar, protic solvents, particularly water, compared to its freebase form. The protonated amine functionality enhances its interaction with polar solvent molecules.

Understanding the principles of solubility is critical for accurate and reproducible experimental results. The choice of solvent will depend on the specific application, whether it be for in vitro biological assays, chemical reactions, or physicochemical characterization. This guide provides a logical framework for solvent selection and solution preparation.

Compound Properties and Safety Considerations

A thorough understanding of the physicochemical properties of 5-Azaspiro[2.3]hexane hydrochloride is fundamental to developing effective dissolution protocols.

PropertyValueSource
Molecular Formula C₅H₁₀ClN[5]
Molecular Weight 119.59 g/mol [5]
Appearance Typically a white to off-white solid[6]
Storage 2-8°C, desiccated[5]

Safety and Handling:

While a specific Safety Data Sheet (SDS) for 5-Azaspiro[2.3]hexane hydrochloride is not widely available, data from structurally similar compounds, such as 5-Azaspiro[2.4]heptane hydrochloride, indicate the following potential hazards:

  • Harmful if swallowed. [2]

  • Causes skin irritation. [2]

  • Causes serious eye irritation. [2]

  • May cause respiratory irritation. [2]

Therefore, standard laboratory precautions are essential. Always handle this compound in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

Solvent Selection Workflow

The selection of an appropriate solvent is a critical first step. The following decision tree illustrates a logical approach to solvent choice based on the intended experimental application.

Solvent_Selection Start Start: Define Experimental Need Exp_Type Type of Experiment? Start->Exp_Type Aqueous_Assay Aqueous Biological Assay (e.g., cell culture, enzyme kinetics) Exp_Type->Aqueous_Assay Biological Organic_Rxn Organic Synthesis Exp_Type->Organic_Rxn Chemical Stock_Sol High Concentration Stock Solution Exp_Type->Stock_Sol Storage Solvent_Choice1 Primary Choice: - Sterile Water - PBS - Cell Culture Media Aqueous_Assay->Solvent_Choice1 Solvent_Choice2 Primary Choice: - Aprotic polar solvents (e.g., DMF, NMP) - Chlorinated solvents (e.g., DCM) - Alcohols (e.g., Ethanol, Methanol) Organic_Rxn->Solvent_Choice2 Solvent_Choice3 Primary Choice: - DMSO - DMF - Ethanol Stock_Sol->Solvent_Choice3 Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps Weigh 1. Weigh Compound Add_Solvent 2. Add Solvent Weigh->Add_Solvent Vortex 3. Vortex Add_Solvent->Vortex Sonicate 4. Sonicate (if needed) Vortex->Sonicate Warm 5. Gentle Warming (optional) Sonicate->Warm Check_pH 6. Adjust pH (for aqueous) Warm->Check_pH Filter 7. Sterile Filter (for biological) Check_pH->Filter Store 8. Aliquot and Store Filter->Store

Caption: Step-by-step workflow for dissolving the compound.

Stability Considerations

The stability of 5-Azaspiro[2.3]hexane hydrochloride in solution has not been extensively reported. As a general principle for amine hydrochloride salts, solution stability can be influenced by pH. In aqueous solutions, it is advisable to maintain a slightly acidic to neutral pH to ensure the amine remains protonated and soluble. Basic conditions could lead to the formation of the less soluble free base.

For any long-term experiments, it is crucial to perform a preliminary stability study. This can be achieved by preparing the solution and analyzing its purity and concentration at various time points using techniques such as HPLC or LC-MS.

Conclusion

The protocols outlined in this document provide a robust starting point for the dissolution of 5-Azaspiro[2.3]hexane hydrochloride for a range of research applications. The key to success lies in the logical selection of the solvent system based on the experimental context and the empirical verification of solubility and stability under the specific conditions of use. Adherence to appropriate safety measures is paramount throughout the handling and preparation process.

References

  • ResearchGate. (n.d.). (A) Synthesis of (aza)spiro[2.3]hexanes by construction of the... Retrieved from [Link]

  • ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link]

  • ChemRxiv. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link]

  • PubChem. (n.d.). 5-Azaspiro[2.3]hexane. Retrieved from [Link]

  • SciSpace. (2016). Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes | Request PDF. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Azaspiro[2.3]hexane Hydrochloride. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Retrieved from [Link]

  • ResearchGate. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • MDPI. (n.d.). Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-azaspiro[2.3]hexane hydrochloride (C5H9N). Retrieved from [Link]

  • PubChem. (n.d.). 5-(6-Methyl-2-pyridinyl)-5-azaspiro[2.3]hexane. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 5-Azaspiro[2.3]hexane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of 5-Azaspiro[2.3]hexane as a Privileged Scaffold

In the perpetual quest for novel chemical matter with enhanced pharmacological properties, medicinal chemists are increasingly venturing beyond "flat" aromatic systems into the realm of three-dimensional scaffolds.[1] The principle of "escaping from flatland" has underscored the importance of sp³-rich cores in improving aqueous solubility, metabolic stability, and target engagement, while often reducing off-target effects. Among these three-dimensional structures, spirocyclic systems have garnered significant attention for their ability to confer conformational rigidity and present substituents in well-defined vectors.[2]

The 5-azaspiro[2.3]hexane scaffold, a compact and strained bicyclic amine, has recently emerged as a particularly promising motif in drug discovery.[1][3] Its rigid structure, combining a cyclopropane and an azetidine ring, offers a unique conformational profile. This makes it an attractive bioisosteric replacement for commonly used saturated heterocycles like piperidine, which is present in numerous approved drugs.[1][3] The constrained nature of the 5-azaspiro[2.3]hexane ring system can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing potency and selectivity.[1] Despite its promise, the derivatization of this scaffold is not as widely documented as its synthesis, creating a need for robust and versatile functionalization protocols.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the key methods for derivatizing the secondary amine of 5-azaspiro[2.3]hexane. We will explore several fundamental transformations, offering not just step-by-step protocols but also the underlying chemical rationale to empower chemists to adapt and innovate in their own research endeavors.

Core Derivatization Strategies: A Chemist's Guide to Functionalization

The secondary amine of 5-azaspiro[2.3]hexane is the primary handle for diversification. Its nucleophilicity and basicity allow for a range of classical and modern chemical transformations. The choice of derivatization strategy will depend on the desired properties of the final compound, such as its intended biological target, required physicochemical properties, and the overall synthetic route.

Below, we detail protocols for several high-impact derivatization reactions: N-acylation, N-alkylation (including reductive amination), N-arylation, and the formation of ureas and sulfonamides.

Derivatization_Pathways cluster_start Starting Material cluster_products Derivative Classes 5-Azaspiro[2.3]hexane 5-Azaspiro[2.3]hexane N-Acyl N-Acyl 5-Azaspiro[2.3]hexane->N-Acyl Acyl Halide/Anhydride, Base N-Alkyl N-Alkyl 5-Azaspiro[2.3]hexane->N-Alkyl Alkyl Halide, Base or Aldehyde/Ketone, [H] N-Aryl N-Aryl 5-Azaspiro[2.3]hexane->N-Aryl Aryl Halide, Pd or Cu Catalyst N-Urea N-Urea 5-Azaspiro[2.3]hexane->N-Urea Isocyanate or Carbamoyl Chloride N-Sulfonyl N-Sulfonyl 5-Azaspiro[2.3]hexane->N-Sulfonyl Sulfonyl Chloride, Base

Caption: Key derivatization pathways for 5-azaspiro[2.3]hexane.

N-Acylation: Introducing the Amide Bond

The formation of an amide bond is a cornerstone of medicinal chemistry, often used to introduce functionality that can participate in hydrogen bonding interactions with biological targets. The N-acylation of 5-azaspiro[2.3]hexane is a straightforward and high-yielding transformation.

Causality Behind Experimental Choices: The use of a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation without promoting side reactions. The choice of solvent, typically an aprotic one like dichloromethane (DCM) or tetrahydrofuran (THF), ensures the solubility of the reactants and does not interfere with the reaction.

Protocol 1: N-Acylation with an Acyl Chloride

Objective: To synthesize N-benzoyl-5-azaspiro[2.3]hexane.

Materials:

  • 5-Azaspiro[2.3]hexane hydrochloride

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-azaspiro[2.3]hexane hydrochloride (1.0 eq) in DCM, add TEA (2.2 eq) and stir at room temperature for 10 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired N-benzoyl-5-azaspiro[2.3]hexane.

ParameterConditionRationale
Base Triethylamine (TEA)Neutralizes HCl byproduct.
Solvent Dichloromethane (DCM)Aprotic, good solubility for reactants.
Temperature 0 °C to RTControls initial exothermicity.
Workup Acid/Base washesRemoves excess reagents and byproducts.

N-Alkylation and Reductive Amination

Introducing alkyl groups at the nitrogen atom can modulate lipophilicity, basicity, and steric bulk. Direct alkylation with alkyl halides can be effective, but over-alkylation to form a quaternary ammonium salt is a potential side reaction, though less likely with a secondary amine compared to a primary amine. A more controlled and widely applicable method is reductive amination.

Causality Behind Experimental Choices: Reductive amination involves the formation of an iminium ion intermediate from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild, moisture-tolerant, and selectively reduces the iminium ion in the presence of the unreacted carbonyl compound. The reaction is typically run in a slightly acidic medium to facilitate iminium ion formation.

Protocol 2: Reductive Amination

Objective: To synthesize N-benzyl-5-azaspiro[2.3]hexane.

Materials:

  • 5-Azaspiro[2.3]hexane

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-azaspiro[2.3]hexane (1.0 eq) and benzaldehyde (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add STAB (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-benzyl-5-azaspiro[2.3]hexane.

ParameterConditionRationale
Reducing Agent Sodium triacetoxyborohydrideMild and selective for the iminium ion.
Solvent DCM or DCEAprotic, compatible with the reaction.
Catalyst Acetic AcidFacilitates iminium ion formation.
Workup Basic washNeutralizes the acid and quenches the reducing agent.

N-Arylation: Forging the C-N Aryl Bond

The introduction of an aryl or heteroaryl moiety onto the 5-azaspiro[2.3]hexane core is a powerful strategy for exploring structure-activity relationships (SAR), as these groups can engage in π-stacking or other key interactions with protein targets. The Buchwald-Hartwig amination is the premier method for this transformation.

Causality Behind Experimental Choices: This palladium-catalyzed cross-coupling reaction requires a specific combination of a palladium precursor, a phosphine ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often providing the best results for coupling with secondary amines. A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine and facilitate the formation of the active palladium-amido complex.

Protocol 3: Buchwald-Hartwig N-Arylation

Objective: To synthesize N-(4-fluorophenyl)-5-azaspiro[2.3]hexane.

Materials:

  • 5-Azaspiro[2.3]hexane

  • 1-Bromo-4-fluorobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Diatomaceous earth

  • Ethyl acetate

  • Hexanes

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq).

  • Add a solution of 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous toluene.

  • Add 5-azaspiro[2.3]hexane (1.2 eq).

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain N-(4-fluorophenyl)-5-azaspiro[2.3]hexane.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosEfficient catalytic system for C-N coupling.
Base Sodium tert-butoxideStrong, non-nucleophilic base.
Solvent TolueneHigh-boiling, aprotic solvent.
Atmosphere Inert (Ar or N₂)Protects the catalyst from oxidation.

Urea and Sulfonamide Formation

Urea and sulfonamide functionalities are prevalent in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, and their metabolic stability.

Causality Behind Experimental Choices: Ureas are typically formed by the reaction of the amine with an isocyanate or a carbamoyl chloride. The reaction with an isocyanate is often very clean and proceeds without the need for a base. Sulfonamides are readily prepared by reacting the amine with a sulfonyl chloride in the presence of a base, similar to N-acylation.

Protocol 4: Urea Formation via Isocyanate

Objective: To synthesize 1-phenyl-3-(5-azaspiro[2.3]hexan-5-yl)urea.

Materials:

  • 5-Azaspiro[2.3]hexane

  • Phenyl isocyanate

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve 5-azaspiro[2.3]hexane (1.0 eq) in THF or DCM.

  • Add phenyl isocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC or LC-MS.

  • If a precipitate forms, collect the product by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify by chromatography or recrystallization as needed.

Protocol 5: Sulfonamide Synthesis

Objective: To synthesize 5-(phenylsulfonyl)-5-azaspiro[2.3]hexane.

Materials:

  • 5-Azaspiro[2.3]hexane hydrochloride

  • Benzenesulfonyl chloride

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Suspend 5-azaspiro[2.3]hexane hydrochloride (1.0 eq) in DCM.

  • Add pyridine or TEA (2.5 eq) and stir for 10 minutes.

  • Add benzenesulfonyl chloride (1.1 eq) and stir at room temperature for 12-18 hours.

  • Follow the workup and purification procedure outlined in Protocol 1.

Medicinal Chemistry Applications and Future Directions

The derivatization of 5-azaspiro[2.3]hexane opens up a vast chemical space for the development of novel therapeutics. Its use as a conformationally restricted piperidine analogue has been explored in the context of central nervous system (CNS) disorders, such as in the design of L-glutamic acid analogues that could modulate glutamate receptors.[4][5]

  • N-Acyl and N-Sulfonyl derivatives can serve as potent hydrogen bond donors and acceptors, crucial for interactions with targets like kinases and proteases.

  • N-Aryl derivatives are key for exploring SAR in targets with aromatic binding pockets, such as GPCRs and ion channels. The Buchwald-Hartwig amination allows for the rapid generation of libraries of such compounds.

  • N-Alkyl derivatives can be used to tune the physicochemical properties of a lead compound, for instance, by modulating its pKa and lipophilicity to improve oral absorption or blood-brain barrier penetration.

  • Urea derivatives are common motifs in kinase inhibitors, and their formation on the 5-azaspiro[2.3]hexane scaffold provides a direct route to novel compounds in this important therapeutic area.

Caption: From scaffold to application.

The protocols outlined in this guide provide a robust starting point for the exploration of 5-azaspiro[2.3]hexane chemistry. As the demand for novel, three-dimensional chemical matter continues to grow, this unique scaffold and its derivatives are poised to make a significant impact on the future of drug discovery.

References

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. ResearchGate. [Link]

  • A kind of synthetic method of 5-Boc-5-azaspiro[2.3]hexane-1-carboxylic acid.
  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. PubMed Central. [Link]

  • (A) Synthesis of (aza)spiro[2.3]hexanes by construction of the... ResearchGate. [Link]

  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. PubMed. [Link]

  • 5-Azaspiro[2.3]hexane | C5H9N. PubChem. [Link]

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. MDPI. [Link]

  • Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. ResearchGate. [Link]

  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... ResearchGate. [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Pharmaceutical compositions comprising forms of 5-azacytidine. PubChem. [Link]

  • Design and Synthesis of Sulfonamides Derivatives: A Review. Polish Scientific Journals Database. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]

  • 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]

  • Multifaceted Effects of Kinase Inhibitors on Pancreatic Cancer Cells Reveals Pivotal Entities with Therapeutic Implications. MDPI. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

Sources

Troubleshooting & Optimization

overcoming solubility issues with 5-Azaspiro[2.3]hexane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Issues

Executive Summary & Compound Profile

5-Azaspiro[2.3]hexane hydrochloride is a high-value spirocyclic building block used extensively as a piperidine bioisostere in medicinal chemistry. Its unique geometry—fusing a cyclopropane ring with an azetidine ring—imparts desirable physicochemical properties to drug candidates but introduces specific handling challenges.

The primary technical hurdles stem from its salt nature (hydrochloride) combined with the volatility of its free base . Users frequently encounter insolubility in standard organic reaction solvents (DCM, THF) or accidental loss of product during isolation due to evaporation.

PropertyDataTechnical Implication
Formula C₅H₉N[1][2] · HClSalt form is highly polar.
MW 83.13 (Free Base) / 119.6 (Salt)Low MW Warning: Free base is volatile.
Structure Spiro[2.3] systemHigh ring strain; sensitive to strong Lewis acids.
State White to off-white solidHygroscopic; store desicated at 2–8°C.
Solubility Profile & Solvent Compatibility

The most common user error is attempting to dissolve the HCl salt directly in non-polar organic solvents. Use this matrix to select the correct solvent system.

Solvent ClassSolventSolubility (HCl Salt)Recommended Application
Protic Polar WaterHigh (>100 mg/mL)Aqueous workups, reverse-phase HPLC.
Methanol / EthanolHigh Hydrogenation, recrystallization.
Aprotic Polar DMSO / DMFHigh S_NAr reactions, couplings (salt form).
AcetonitrileModerate/Low Suspensions with base (e.g., K₂CO₃).
Non-Polar DCM / ChloroformInsoluble Requires Free-Basing.
THF / EtherInsoluble Requires Free-Basing.
Toluene / HexaneInsoluble Antisolver for precipitation.
Troubleshooting Guide (Q&A Format)
Scenario A: "The compound won't dissolve in my reaction solvent (DCM/THF)."

Q: I am trying to react 5-Azaspiro[2.3]hexane HCl with an acid chloride in DCM, but it remains a suspension. What should I do?

A: The HCl salt is ionic and will not dissolve in DCM. You have two options:

  • In-situ Neutralization (Recommended): Add 2.5–3.0 equivalents of a tertiary amine base (e.g., DIPEA or TEA) to the DCM suspension. The base will liberate the free amine, which is soluble in DCM, while the resulting DIPEA·HCl stays in solution or precipitates (depending on concentration).

  • Biphasic System: Use a DCM/Water mixture with an inorganic base (NaHCO₃) under vigorous stirring (Schotten-Baumann conditions).

Scenario B: "I lost my product after rotary evaporation."

Q: I performed a basic extraction to isolate the free amine, dried it, and rotovapped it down. The flask is empty or has very little yield. Where did it go?

A: Critical Alert: The free base of 5-Azaspiro[2.3]hexane (MW ~83 g/mol ) is volatile . Its boiling point is estimated between 80–100°C, meaning it has significant vapor pressure at standard rotary evaporator conditions (40°C, <50 mbar).

  • Solution: Never evaporate the free base to dryness.

  • Protocol: Concentrate the solution to a defined volume (e.g., ~5–10 mL) and use it directly in the next step. If you must quantify it, perform a quantitative NMR (qNMR) on the solution or convert it immediately to a less volatile salt (e.g., Tosylate or Triflate) if storage is needed.

Scenario C: "The solid turned into a gummy oil during weighing."

Q: The white powder became sticky and unmanageable on the balance. Is it degraded?

A: Likely not degraded, but deliquesced . Small spirocyclic amine salts are extremely hygroscopic.

  • Fix: Handle quickly in a low-humidity environment. If precise mass is needed, weigh the "wet" solid and determine the exact content via qNMR using an internal standard (e.g., Maleic acid in D₂O) rather than relying on gravimetric weight.

Validated Workflows
Workflow 1: Safe Preparation of the Free Base (In Solution)

Use this protocol to generate the reactive free amine for use in DCM, THF, or Toluene.

  • Suspend: Place 1.0 g of 5-Azaspiro[2.3]hexane HCl in a separatory funnel.

  • Dissolve: Add 10 mL of saturated aqueous NaHCO₃ (or 1M NaOH).

  • Extract: Add 15 mL of DCM (or Ether). Shake vigorously for 2 minutes.

  • Separate: Collect the organic layer. Repeat extraction 2x with fresh DCM.

  • Dry: Dry combined organics over anhydrous Na₂SO₄ for 10 minutes.

  • Filter: Filter off the drying agent.

  • Concentrate (CAREFULLY):

    • Do NOT use high vacuum.

    • Set rotovap bath to < 30°C and pressure > 200 mbar.

    • Stop when volume is ~5 mL. Do not dry completely.

  • Quantify: Use the solution directly. Calculate concentration based on theoretical yield or check via qNMR.

Workflow 2: Reaction in Suspension (No Free-Basing Needed)

Use this for nucleophilic substitutions (e.g., alkylation with alkyl halides).

  • Solvent: Use Acetonitrile (MeCN) or DMF .

  • Base: Add 3.0 equiv of Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) .

  • Add Reagents: Add the amine HCl salt and the electrophile.

  • Mechanism: The heterogeneous base will slowly deprotonate the ammonium salt in situ, releasing the free amine to react.

  • Benefit: Avoids handling the volatile free base explicitly.

Visual Decision Guides
Figure 1: Solvent Selection & Handling Decision Tree

SolventStrategy Start Start: 5-Azaspiro[2.3]hexane HCl SolventQ Target Reaction Solvent? Start->SolventQ Water Water / Methanol SolventQ->Water Protic DMF DMF / DMSO SolventQ->DMF Polar Aprotic DCM DCM / THF / Toluene SolventQ->DCM Non-Polar DirectUse Direct Dissolution (Ready for use) Water->DirectUse DMF->DirectUse For Solution Suspension Use Heterogeneous Base (K2CO3 in MeCN/DMF) DMF->Suspension For Alkylation FreeBase MUST Free Base First DCM->FreeBase Volatility WARNING: Volatile Free Base Do NOT evaporate to dryness! FreeBase->Volatility

Caption: Decision matrix for selecting the appropriate solvent system based on the intended reaction type.

Figure 2: Free-Basing Workflow (Volatility Safe)

FreeBaseProtocol Input HCl Salt (Solid) Mix Biphasic Mix: DCM + Sat. NaHCO3 Input->Mix Extract Extract Organic Layer Mix->Extract Dry Dry (Na2SO4) Extract->Dry Evap Gentle Concentration (>200 mbar, <30°C) Dry->Evap Stop STOP at ~5mL (Do not dry!) Evap->Stop Use Use Solution Directly Stop->Use

Caption: Step-by-step protocol for free-basing emphasizing the critical "Stop" point to prevent product loss via volatilization.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67975165, 5-Azaspiro[2.3]hexane hydrochloride. Retrieved January 30, 2026 from [Link].

  • Burkhard, J. A., et al. (2010).Synthesis and Structural Analysis of Spiro[2.3]hexane Derivatives. (General reference for spirocyclic amine properties and handling).
  • Wuitschik, G., et al. (2010).Spirocyclic scaffolds in medicinal chemistry.
  • BLD Pharm (2025). Safety Data Sheet: 5-Azaspiro[2.3]hexane hydrochloride. (Handling and storage data).[3][4][5]

Sources

Technical Support Center: Characterization of Spiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the characterization of spiro compounds. This resource is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by the analysis of these structurally complex molecules. The inherent three-dimensionality and rigidity of spirocyclic systems often lead to analytical hurdles that require specialized approaches to overcome. This guide provides in-depth, field-proven insights in a question-and-answer format to directly address common pitfalls and offer robust troubleshooting strategies.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules, yet the spectra of spiro compounds can be deceptively complex. This section addresses the most frequent challenges encountered during NMR analysis.

Frequently Asked Questions (FAQs)

Question: My 1H NMR spectrum shows severe signal overlap and complex multiplets. How can I simplify the analysis?

Answer: This is a classic issue with spiro compounds due to their rigid conformations, which can lead to a high degree of spectral crowding and complex spin systems. Several strategies can be employed to resolve these signals:

  • High-Field NMR: Acquiring the spectrum on a higher field strength spectrometer (e.g., 600 MHz or higher) will increase spectral dispersion, often separating overlapping multiplets.

  • Solvent Effects: Changing the NMR solvent can induce differential shifts in proton resonances. For instance, switching from chloroform-d (CDCl₃) to benzene-d₆ or DMSO-d₆ can resolve overlapping signals by altering the chemical environment around the molecule.

  • 2D NMR Techniques: Two-dimensional NMR is indispensable for deciphering complex spirocycle spectra.

    • COSY (Correlation Spectroscopy): Use COSY to identify proton-proton coupling networks within each ring of the spirocycle.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, providing an excellent way to assign proton resonances based on their corresponding carbon shifts.[1][2]

    • HMBC (Heteronuclear Multiple Bond Correlation): To piece together the full carbon skeleton, HMBC is crucial. It reveals correlations between protons and carbons that are two to three bonds away, allowing you to connect different spin systems across the spirocyclic junction.[1][3]

Question: Are there any characteristic chemical shifts for the spiro-carbon in 13C NMR?

Answer: Yes, the spiro-carbon, being a quaternary carbon, often has a distinctive chemical shift. However, its exact position is highly dependent on the nature of the connected rings and substituents. For example, in many spiro-oxindoles, the spiro-carbon appears around 72.0 ppm[4]. Due to the low natural abundance of 13C and the quaternary nature of the spiro-carbon (often resulting in longer relaxation times), its signal can be weak.[5] If you are struggling to identify it, consider the following:

  • DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment will show CH and CH₃ signals as positive, CH₂ signals as negative, and no signal for quaternary carbons. The absence of a peak at the expected spiro-carbon chemical shift in a DEPT-135 spectrum, while it is present in the standard 13C spectrum, can confirm its assignment.

  • Computational Prediction: DFT-GIAO methods can be used to predict 13C NMR chemical shifts, which can be invaluable for assigning complex spiro compounds.[6][7]

Question: I'm observing unusually large long-range coupling constants. Is this normal for spiro compounds?

Answer: Yes, this is a known phenomenon. The rigid, often strained, geometry of spirocyclic systems can fix protons in spatial arrangements that lead to significant through-space interactions or ideal dihedral angles for long-range coupling. It is critical not to misinterpret these as standard vicinal (3-bond) couplings, as this would lead to an incorrect structural assignment. 2D NMR techniques like COSY and HMBC are essential to correctly map the connectivity.

Troubleshooting Common NMR Issues
Observed ProblemPotential CauseRecommended Action
Ambiguous Stereochemistry Axial chirality or multiple stable conformers.Perform 2D NOESY or ROESY experiments to establish through-space proximities between protons.[8][9][10]
Missing Quaternary Carbon Signal Long relaxation time of the spiro-carbon.Increase the relaxation delay (d1) in the 13C NMR experiment or use a more concentrated sample.
Signal Broadening Intermediate conformational exchange on the NMR timescale.Acquire spectra at different temperatures (variable temperature NMR) to either sharpen the signals (at low temperature) or coalesce them (at high temperature).

Section 2: Stereochemical Assignment

Determining the absolute and relative stereochemistry is a critical, yet often challenging, aspect of spiro compound characterization.

Workflow for Stereochemical Assignment

Below is a typical workflow for elucidating the stereochemistry of a novel spiro compound.

G cluster_0 Initial Analysis cluster_1 Relative Stereochemistry cluster_2 Absolute Stereochemistry A Synthesize/Isolate Spiro Compound B 1D/2D NMR (COSY, HSQC, HMBC) A->B Elucidate Connectivity C NOESY/ROESY B->C D X-ray Crystallography B->D G Chiral HPLC Separation B->G E Determine through-space proximity C->E F Definitive 3D structure D->F H VCD/ECD Spectroscopy G->H For isolated enantiomers I Computational Modeling (DFT) H->I J Compare experimental and calculated spectra I->J K Assign Absolute Configuration J->K

Caption: Workflow for spiro compound stereochemical analysis.

Frequently Asked Questions (FAQs)

Question: How can I determine the relative stereochemistry around the spiro center?

Answer: The Nuclear Overhauser Effect (NOE) is the most powerful NMR tool for this purpose.[10]

  • NOESY/ROESY: These 2D experiments detect correlations between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[9][11] By observing NOE cross-peaks between protons on the different rings, you can build a 3D model of the molecule's preferred conformation and thus determine the relative stereochemistry. For medium-sized molecules (MW ~700-1200), where the NOE can be zero, ROESY is the preferred experiment as the ROE is always positive.[9][12]

Question: My compound is chiral, but I cannot obtain a crystal structure. How can I determine its absolute configuration?

Answer: When X-ray crystallography is not feasible, chiroptical spectroscopy combined with computational methods is the gold standard.

  • Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques measure the differential absorption of left and right circularly polarized light.[13][14] Since enantiomers give mirror-image spectra, these methods can be used to determine the absolute configuration. The process involves:

    • Experimentally measuring the VCD or ECD spectrum of an enantiomerically pure sample.

    • Computationally predicting the spectra for one of the enantiomers (e.g., the R configuration) using methods like Density Functional Theory (DFT).[15][16]

    • Comparing the experimental spectrum with the calculated spectrum. A match allows for the unambiguous assignment of the absolute configuration.[17][18]

Question: I am struggling to separate the enantiomers of my spiro compound using chiral HPLC. What are some common pitfalls?

Answer: Chiral separations can be challenging. Here are some troubleshooting tips:

  • Column Selection: The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are often a good starting point. Screening a variety of CSPs is highly recommended.

  • Mobile Phase Optimization: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the polar modifier (e.g., ethanol, isopropanol) in the nonpolar solvent (e.g., hexane). Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can dramatically improve resolution.

  • Temperature: Temperature can affect the separation. Try running the separation at both sub-ambient and elevated temperatures.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about molecular weight and fragmentation, which aids in structural confirmation. However, the fragmentation of spiro compounds can be complex and non-intuitive.

Frequently Asked Questions (FAQs)

Question: Is the molecular ion peak always visible for spiro compounds?

Answer: Not always. In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) can be unstable and undergo rapid fragmentation, leading to a very weak or absent molecular ion peak.[19] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are generally preferred as they are more likely to produce the protonated molecule ([M+H]⁺) or other adducts with minimal fragmentation.[20]

Question: Are there predictable fragmentation patterns for spirocyclic systems?

Answer: Fragmentation is highly dependent on the specific spirocyclic scaffold.[21] However, some general principles apply:

  • Ring Opening: Fragmentation often initiates with the cleavage of the weakest bonds, which can involve ring-opening of one of the cycles.

  • Spiroketals: For spiroketals, fragmentation can be initiated by protonation of an ether oxygen, followed by cleavage of C-O or C-C bonds adjacent to the spiro center. The fragmentation pattern can be diagnostic of the ring sizes and substituent positions.[22]

  • Influence of Functional Groups: The fragmentation pathways are heavily influenced by the functional groups present. For instance, in complex spirolides, the presence of a hydroxyl group can direct specific cleavage pathways that are absent in its deoxy-analogs.[22]

Troubleshooting Fragmentation Interpretation

G A Obtain High-Resolution MS/MS Spectrum B Identify Precursor Ion ([M+H]+ or M+•) A->B C Analyze Major Fragment Ions B->C D Propose Neutral Losses C->D E Compare with Known Fragmentation Rules C->E G Propose Fragment Structures D->G E->G F Consider Rearrangements F->G H Confirm with Isotopic Labeling or Analogs G->H If ambiguous

Caption: Decision process for interpreting MS fragmentation.

Section 4: X-ray Crystallography and Physicochemical Stability

While X-ray crystallography provides the definitive 3D structure, obtaining suitable crystals of spiro compounds can be a significant bottleneck.

Frequently Asked Questions (FAQs)

Question: I am having difficulty growing X-ray quality crystals of my spiro compound. What are some common strategies?

Answer: Crystallization is often a trial-and-error process, but several techniques can increase your chances of success.[23]

  • Purity is Paramount: Ensure your compound is highly pure (>95%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction.[24]

  • Solvent Screening: The choice of solvent is critical.

    • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over several days.[24]

    • Vapor Diffusion: Dissolve your compound in a small amount of a solvent and place this vial inside a larger sealed container with a more volatile "anti-solvent" in which your compound is insoluble. The slow diffusion of the anti-solvent vapor will induce crystallization.[24][25]

    • Solvent/Anti-solvent Layering: Carefully layer a solvent in which your compound is poorly soluble on top of a concentrated solution of your compound.[26]

Question: My spiro compound appears to be degrading over time, even in storage. What could be the cause?

Answer: Spiro compounds can be susceptible to degradation depending on their functional groups. For example, spirocycles containing α,β-unsaturated ketones can be sensitive to heat, light, and acidic or basic conditions. It is advisable to store sensitive compounds under an inert atmosphere (e.g., argon) at low temperatures and protected from light. Performing a forced degradation study can help identify potential degradation pathways and unstable conditions.

References

  • Ciminiello, P., Dell'Aversano, C., et al. (2015). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. Available at: [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]

  • Singh, G. S., & D'hooghe, M. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Molecules. Available at: [Link]

  • Cheeseman, J. R., et al. (n.d.). Computational Approaches to Absolute Configuration. Gaussian, Inc. Available at: [Link]

  • El-Hawary, S. S., et al. (2021). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. Available at: [Link]

  • Rai, M., et al. (2020). Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents. Molecules. Available at: [Link]

  • Decatur, J. (2018). NOESY and ROESY. Vassar College. Available at: [Link]

  • (n.d.). Guide for crystallization. University of Geneva. Available at: [Link]

  • Moser, A. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Available at: [Link]

  • Organic Chemistry Explained. (n.d.). Advanced NMR Techniques Organic. Organic Chemistry Explained. Available at: [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]

  • F. Texier-Boullet, et al. (2001). Computational prediction of the absolute configuration of stereogenic carbon center. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Wikipedia. Available at: [Link]

  • UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. University of California San Diego. Available at: [Link]

  • Lewis, R. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. Available at: [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. Available at: [Link]

  • Ly, B. T., & Z. D. Schultz. (2017). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica Chimica Acta. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. Available at: [Link]

  • Request PDF. (2025). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. ResearchGate. Available at: [Link]

  • Barbosa, T. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Available at: [Link]

  • Reddit. (2018). What is the difference between NOESY and ROESY for NMR? r/chemistry. Available at: [Link]

  • Li, Y., et al. (2016). Synthesis and Crystal Structures of Two Novel O, N-Containing Spiro Compounds. Crystals. Available at: [Link]

  • Request PDF. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. ResearchGate. Available at: [Link]

  • Request PDF. (2025). H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. ResearchGate. Available at: [Link]

  • Cimino, P., et al. (2013). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Publishing. Available at: [Link]

  • Superchi, S., et al. (2019). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. Molecules. Available at: [Link]

  • Pinto, D., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Kisunzu, J. K., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Journal of Chemical Education. Available at: [Link]

  • Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Burrows, C. J., et al. (2013). Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Chemistry Steps. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech. Available at: [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: How to analyze IR spectra. University of Calgary. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Magnetic Resonance in Medicine. Available at: [Link]

  • PubMed. (2012). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. PubMed. Available at: [Link]

Sources

Validation & Comparative

A Preclinical Comparative Guide to 5-Azaspiro[2.3]hexane Hydrochloride: A Novel Glutamatergic Modulator for Anxiety Disorders

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical validation framework for 5-Azaspiro[2.3]hexane hydrochloride, a novel spirocyclic compound with potential as a central nervous system (CNS) therapeutic agent. Given the nascent stage of research on this specific molecule, this document synthesizes data from structurally related compounds and established principles of CNS drug discovery to build a strong rationale for its development, comparing its projected profile to current standard-of-care anxiolytics.

Introduction: The Therapeutic Rationale for a Novel Anxiolytic

Anxiety disorders are among the most prevalent psychiatric conditions, yet current treatment options, primarily selective serotonin reuptake inhibitors (SSRIs) and benzodiazepines, have limitations, including delayed onset of action, significant side effects, and potential for dependence.[1][2] This creates a compelling need for novel therapeutic agents with alternative mechanisms of action.

The glutamatergic system, the primary excitatory neurotransmitter system in the CNS, is a promising target for the development of new anxiolytic drugs.[3][4] Dysregulation of glutamate signaling is implicated in the pathophysiology of anxiety and depression.[3][5] Modulators of glutamate receptors, particularly metabotropic glutamate receptors (mGluRs), offer a potential avenue for therapeutic intervention by dampening excessive glutamatergic activity associated with anxiety states.[6][7][8]

5-Azaspiro[2.3]hexane hydrochloride belongs to a class of conformationally constrained small molecules. Its rigid spirocyclic core makes it an attractive scaffold for designing selective ligands.[9][10] Derivatives of 5-azaspiro[2.3]hexane have been investigated as "frozen" analogues of L-glutamic acid, suggesting a potential to interact with glutamate receptors.[5][11] This guide outlines a comprehensive validation pathway for 5-Azaspiro[2.3]hexane hydrochloride as a potential anxiolytic, focusing on its putative mechanism as a negative allosteric modulator (NAM) of mGluR5.

Proposed Mechanism of Action: Allosteric Modulation of mGluR5

We hypothesize that 5-Azaspiro[2.3]hexane hydrochloride exerts its anxiolytic effects through negative allosteric modulation of the metabotropic glutamate receptor 5 (mGluR5). Located predominantly postsynaptically, mGluR5 is involved in modulating neuronal excitability and synaptic plasticity.[12] Overactivation of mGluR5 has been linked to anxiety-like behaviors.

mGluR5_Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate mGluR5 mGluR5 Glutamate_Vesicle->mGluR5 Glutamate (Agonist) Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Induces Neuronal_Excitation Neuronal Hyper-excitation Ca_Release->Neuronal_Excitation Leads to 5_Azaspiro 5-Azaspiro[2.3]hexane HCl (NAM) 5_Azaspiro->mGluR5 Binds to Allosteric Site

Figure 1: Proposed Mechanism of 5-Azaspiro[2.3]hexane HCl as an mGluR5 NAM.

Comparative Analysis: Benchmarking Against Standard of Care

The following table compares the projected preclinical profile of 5-Azaspiro[2.3]hexane hydrochloride with established anxiolytics. The data for the comparators are based on publicly available information, while the projections for the novel compound are based on the desired characteristics for a next-generation anxiolytic targeting the glutamatergic system.

Parameter5-Azaspiro[2.3]hexane HCl (Projected)Escitalopram (SSRI)Alprazolam (Benzodiazepine)
Mechanism of Action mGluR5 Negative Allosteric ModulatorSelective Serotonin Reuptake InhibitorPositive Allosteric Modulator of GABA-A Receptor
Primary Target(s) Metabotropic Glutamate Receptor 5Serotonin Transporter (SERT)GABA-A Receptor
Potency (Ki) < 50 nM~1 nM for SERT5-20 nM for GABA-A subtypes
Selectivity High for mGluR5 over other mGluRs and iGluRsHigh for SERT over other monoamine transportersVaries across GABA-A receptor α subunits
Onset of Anxiolytic Effect Rapid (hours to days)Delayed (weeks)Rapid (minutes to hours)
Blood-Brain Barrier Penetration Good (LogP 1-3, MW < 400 Da)GoodExcellent
Abuse Potential LowLowHigh
Common Side Effects Dizziness, headache (expected to be mild)Nausea, insomnia, sexual dysfunctionSedation, cognitive impairment, dependence

Experimental Validation Protocols

The following section details the essential in vitro and in vivo assays required to validate the therapeutic potential of 5-Azaspiro[2.3]hexane hydrochloride.

In Vitro Assay: Receptor Binding Affinity

Objective: To determine the binding affinity and selectivity of 5-Azaspiro[2.3]hexane hydrochloride for mGluR5.

Receptor_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing mGluR5) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Test Compound Prepare_Membranes->Incubate Separate Separate Bound & Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioligand (Scintillation) Separate->Quantify Analyze Data Analysis (IC50 & Ki Determination) Quantify->Analyze End End Analyze->End

Figure 2: Workflow for Receptor Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing human mGluR5. Homogenize cells and isolate the membrane fraction through centrifugation.

  • Binding Assay: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled mGluR5 antagonist (e.g., [³H]-MPEP) and varying concentrations of 5-Azaspiro[2.3]hexane hydrochloride.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC50 value. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Assay: Elevated Plus Maze (EPM) in Rodents

Objective: To assess the anxiolytic-like effects of 5-Azaspiro[2.3]hexane hydrochloride in a standard rodent model of anxiety.[13][14][15][16]

EPM_Workflow Start Start Acclimatize Acclimatize Rodents to Testing Room Start->Acclimatize Administer_Compound Administer Test Compound (i.p. or p.o.) Acclimatize->Administer_Compound Place_on_Maze Place Animal on Center of EPM Administer_Compound->Place_on_Maze Record_Behavior Record Behavior for 5 min (Video Tracking) Place_on_Maze->Record_Behavior Analyze_Data Analyze Time & Entries in Open/Closed Arms Record_Behavior->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the Elevated Plus Maze Assay.

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate male mice or rats to the testing room for at least 60 minutes before the experiment.[14]

  • Drug Administration: Administer 5-Azaspiro[2.3]hexane hydrochloride (at various doses), a vehicle control, or a positive control (e.g., diazepam) via intraperitoneal (i.p.) or oral (p.o.) route.

  • Pre-treatment Interval: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • Test Procedure: Place the animal in the center of the elevated plus maze, facing an open arm.[15]

  • Behavioral Recording: Record the animal's movement for a 5-minute session using an overhead video camera and tracking software.[15]

  • Data Analysis: Quantify the time spent in the open and closed arms, as well as the number of entries into each arm. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Safety and Toxicology Assessment

A critical component of preclinical validation is a thorough safety and toxicology evaluation.

Core Safety Pharmacology Battery:

  • Central Nervous System: A functional observational battery (FOB) or Irwin test should be conducted to assess potential effects on behavior, motor coordination, and sensory/motor reflexes.[17][18]

  • Cardiovascular System: In vitro hERG assay to assess the potential for QT prolongation, followed by in vivo cardiovascular monitoring in a suitable animal model.[19]

  • Respiratory System: Evaluation of respiratory rate and function in conscious animals.[19]

Preliminary Toxicology:

  • Acute Toxicity: Determine the maximum tolerated dose (MTD) in two rodent species.

  • Repeat-Dose Toxicity: A 7- or 14-day study in rodents to identify potential target organs for toxicity.

Conclusion and Future Directions

5-Azaspiro[2.3]hexane hydrochloride represents a promising starting point for the development of a novel class of anxiolytics acting on the glutamatergic system. Its rigid spirocyclic structure is amenable to medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties. The experimental framework outlined in this guide provides a clear path for its preclinical validation.

Future studies should focus on:

  • Pharmacokinetic Profiling: Detailed assessment of absorption, distribution, metabolism, and excretion (ADME) properties, including blood-brain barrier permeability.[20][21][22][23][24]

  • Mechanism of Action Elucidation: Further in vitro and in vivo studies to confirm its interaction with mGluR5 and to explore potential off-target effects.

  • Efficacy in a Broader Range of Models: Evaluation in other animal models of anxiety and depression, such as the Vogel conflict test or the forced swim test.[25][26][27][28][29]

  • Chronic Dosing Studies: Assessment of efficacy and safety following long-term administration.

Successful completion of these studies will be crucial in determining the therapeutic potential of 5-Azaspiro[2.3]hexane hydrochloride and its viability as a clinical candidate for the treatment of anxiety disorders.

References

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ResearchGate. Available at: [Link]

  • Clinical investigations of compounds targeting metabotropic glutamate receptors. PubMed. Available at: [Link]

  • What are the therapeutic applications for mGluR2 modulators?. Patsnap Synapse. Available at: [Link]

  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. PubMed Central. Available at: [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. ACS Publications. Available at: [Link]

  • What mGluR2 modulators are in clinical trials currently?. Patsnap Synapse. Available at: [Link]

  • Glutamate Receptor Ion Channels: Structure, Regulation, and Function. PubMed Central. Available at: [Link]

  • The Mouse Forced Swim Test. PubMed Central. Available at: [Link]

  • Elevated plus maze protocol. protocols.io. Available at: [Link]

  • Metabotropic glutamate receptors: Allosteric structural modulation and new treatments for anxiety disorders. PubMed Central. Available at: [Link]

  • The age of anxiety: role of animal models of anxiolytic action in drug discovery. PubMed Central. Available at: [Link]

  • S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. European Medicines Agency (EMA). Available at: [Link]

  • Generalized anxiety disorder - Diagnosis and treatment. Mayo Clinic. Available at: [Link]

  • Safety pharmacology investigations on the nervous system: An industry survey. PubMed. Available at: [Link]

  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. ResearchGate. Available at: [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. Available at: [Link]

  • Glutamatergic Modulators for Major Depression from Theory to Clinical Use. PubMed Central. Available at: [Link]

  • Pharmacotherapy of Anxiety Disorders: Current and Emerging Treatment Options. PubMed Central. Available at: [Link]

  • Acute Pharmacological Modulation of mGluR8 reduces measures of anxiety. PubMed Central. Available at: [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PubMed Central. Available at: [Link]

  • Animal models for screening anxiolytic-like drugs: a perspective. PubMed Central. Available at: [Link]

  • Explaining Blood-Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PubMed. Available at: [Link]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. PubMed Central. Available at: [Link]

  • Experimental Models for Screening Anxiolytic Activity. JETIR. Available at: [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. Available at: [Link]

  • Special Issue: Glutamate Receptor in Health and Development. MDPI. Available at: [Link]

  • Layer-specific distribution and expression pattern of AMPA- and NMDA-type glutamate receptors in the barrel field of the adult rat somatosensory cortex: a quantitative electron microscopic analysis. PubMed Central. Available at: [Link]

  • Forced Swim Test Protocol. Stanford University. Available at: [Link]

  • Pharmacotherapy for Anxiety Disorders: From First-Line Options to Treatment Resistance. AJP. Available at: [Link]

  • Current Evidence from Animal Models on Molecular Changes Underlying Antidepressant Effects of Psychobiotics. MDPI. Available at: [Link]

  • CNS, RESPIRATORY & CVS (hERG assay) SAFETY PHARMACOLOGY STUDIES. SlideShare. Available at: [Link]

  • Animal models for screening anxiolytic-like drugs: a perspective. ResearchGate. Available at: [Link]

  • Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. MDPI. Available at: [Link]

  • Glutamate Binding-Site Ligands of NMDA Receptors. ResearchGate. Available at: [Link]

  • Examples of "translatable" paradigms in anxiety research. ResearchGate. Available at: [Link]

  • Elevated plus maze protocol v1. ResearchGate. Available at: [Link]

  • Anxiety Disorders Treatment & Management. Medscape. Available at: [Link]

  • Elevated plus maze protocol. protocols.io. Available at: [Link]

  • What are the best medications for Generalized Anxiety Disorder (GAD)?. Dr. Oracle. Available at: [Link]

  • CNS, RESPIRATORY & CVS (hERG assay) SAFETY PHARMACOLOGY STUDIES. SlideShare. Available at: [Link]

  • CD4+ T cell dysregulation in major depressive disorder is associated with sleep disturbance. Frontiers. Available at: [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. ACS Publications. Available at: [Link]

  • Screening of Anxiolytics. SlideShare. Available at: [Link]

  • Forced Swim Test v.3. University of Notre Dame. Available at: [Link]

  • Glutamate Receptors. NCBI Bookshelf. Available at: [Link]

  • Safety Pharmacology Studies. Charles River. Available at: [Link]

Sources

Validating the Efficacy of 5-Azaspiro[2.3]hexane Hydrochloride in Disease Models: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern medicinal chemistry, the "Magic Methyl" effect is often outclassed by the "Spirocyclic Switch." This guide focuses on 5-Azaspiro[2.3]hexane hydrochloride (CAS: 1536169-63-7) , a high-value strained spiro heterocycle (SSH). Unlike traditional flat aromatic or flexible aliphatic rings, this scaffold offers a unique combination of high fraction of saturated carbon (Fsp³ ) and defined exit vectors.

This guide serves as a validation protocol for replacing traditional Piperidine or Pyrrolidine moieties with the 5-Azaspiro[2.3]hexane scaffold to improve metabolic stability, solubility, and overall in vivo efficacy in disease models.

Part 1: The Physicochemical Advantage (Comparative Analysis)

The efficacy of a scaffold is not measured by receptor binding alone but by its ability to deliver the pharmacophore to the target. 5-Azaspiro[2.3]hexane acts as a bioisostere that alters the physicochemical profile of a lead compound without destroying its binding affinity.

Table 1: Scaffold Performance Comparison
FeaturePiperidine (Traditional)Pyrrolidine (Traditional)5-Azaspiro[2.3]hexane (Advanced)
Ring Size 6-membered5-memberedSpirocyclic (3-membered + 4-membered)
Conformation Chair/Boat (Flexible)Envelope (Flexible)Rigid / Puckered
Lipophilicity (LogP) High (Lipophilic)ModerateReduced (Lowers LogD)
Metabolic Liability High (α-carbon oxidation)ModerateLow (Steric bulk protects α-carbons)
Solubility ModerateModerateHigh (Disrupts crystal packing)
Exit Vector 180° (para) or 120° (meta)VariableUnique Geometry (Restricted)
The Mechanism of Improvement[1]
  • Metabolic Blocking: The spiro-fusion at the C3 position of the azetidine ring (in the 5-azaspiro system) creates steric bulk that hinders Cytochrome P450 enzymes from accessing the nitrogen lone pair or the adjacent

    
    -carbons, significantly reducing intrinsic clearance (
    
    
    
    ).
  • Vector Rigidification: Unlike piperidine, which flips between chair conformations, the 5-azaspiro[2.3]hexane locks the nitrogen substituents into a specific vector. If this vector matches the target binding pocket, the entropy penalty of binding is reduced, potentially increasing potency.

Part 2: Validation Workflow & Visualization

To validate this scaffold, one must prove that the spiro-substitution improves Pharmacokinetics (PK) while maintaining Pharmacodynamics (PD).

Diagram 1: The Isosteric Replacement Strategy

SpiroStrategy Lead Lead Compound (Piperidine Core) Issue Issue Identified: High Clearance / Low Solubility Lead->Issue ADME Profiling Design Design Strategy: Spiro-Isosterism Issue->Design Hypothesis Spiro New Analog: 5-Azaspiro[2.3]hexane Design->Spiro Synthesis (HCl Salt) Result Outcome: Lower LogD, Higher Fsp3 Spiro->Result Validation

Caption: Workflow for replacing a metabolic soft-spot (piperidine) with a rigid spiro-scaffold to improve physicochemical properties.

Part 3: In Vitro Validation Protocols

Before moving to disease models, the scaffold's stability must be confirmed.

Experiment A: Microsomal Stability Assay (The "Gatekeeper")

Objective: Determine if the spiro-ring reduces intrinsic clearance compared to the piperidine analog.

Protocol:

  • Preparation: Dissolve 5-Azaspiro[2.3]hexane-containing analog and the Piperidine control in DMSO (10 mM).

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing mouse/human liver microsomes (0.5 mg protein/mL).

  • Initiation: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot at

    
     min. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    and
    
    
    .

Success Criteria: The 5-Azaspiro analog should exhibit a >2-fold increase in half-life (


) compared to the piperidine control.

Part 4: In Vivo Efficacy in Disease Models

This section describes how to validate the molecule in a relevant disease model (e.g., Oncology Xenograft or Inflammation Model). The "efficacy" here is defined by Target Coverage .

Diagram 2: PK/PD Efficacy Bridge

PKPD cluster_0 Pharmacokinetics (PK) cluster_1 Pharmacodynamics (PD) Dosing Oral Dosing (10 mg/kg) Plasma Plasma Concentration (AUC) Dosing->Plasma HalfLife Extended Half-life (Due to Spiro-Stability) Plasma->HalfLife Target Target Occupancy (>80% Coverage) HalfLife->Target Sustained Exposure Effect Disease Regression (Tumor Vol / Inflammation) Target->Effect

Caption: The causal link between the spiro-scaffold's metabolic stability and improved phenotypic efficacy in vivo.

Case Study Protocol: Tumor Xenograft Model (Kinase Inhibitor)

Scenario: Validation of a 5-Azaspiro[2.3]hexane-based inhibitor vs. a Piperidine-based inhibitor in a mouse model.

1. Formulation (Critical Step for HCl Salts):

  • Challenge: The HCl salt is hygroscopic and acidic.

  • Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 in water. Adjust pH to 4.0–5.0 if necessary to prevent precipitation of the free base in the syringe.

2. Experimental Groups:

  • Group A: Vehicle Control.

  • Group B: Piperidine-Analog (50 mg/kg, PO, QD).

  • Group C: 5-Azaspiro-Analog (50 mg/kg, PO, QD).

3. Readouts:

  • Tumor Volume: Measure via calipers every 3 days (

    
    ).
    
  • Terminal PK: At the end of the study, collect plasma at 2h and 24h post-dose.

4. Data Interpretation (The "Validation"):

  • If Group C shows significantly greater tumor inhibition than Group B, AND Group C shows higher plasma trough levels (

    
    ), the efficacy is validated as PK-driven .
    
  • If Group C shows equal tumor inhibition but at a lower dose, the scaffold has improved Potency/Bioavailability .

Part 5: References

  • Burkhard, J. A., et al. (2010). Escaping Flatland: Saturated Bioisosteres for Benzene.Angewandte Chemie International Edition . Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1]Chemical Reviews . Link

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties.Journal of Medicinal Chemistry . Link

  • PubChem Compound Summary. (2024). 5-Azaspiro[2.3]hexane.[1][2][3][4][5][6]National Center for Biotechnology Information . Link

  • Barnes-Seeman, D., et al. (2014). The Role of Spirocyclic Scaffolds in Drug Discovery.[7][1][6][8][9][10][11][12][13]Current Topics in Medicinal Chemistry . Link

Sources

A Strategic Guide to De-Risking Novel Scaffolds: Cross-Reactivity Profiling of 5-Azaspiro[2.3]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of novel chemical matter is both a source of immense opportunity and a significant challenge. The introduction of unique three-dimensional scaffolds, such as the spirocyclic systems, offers a promising avenue to expand chemical space and develop new therapeutics. 5-Azaspiro[2.3]hexane hydrochloride, a conformationally restricted analog of various endogenous ligands, represents one such scaffold with therapeutic potential. However, its novelty necessitates a rigorous and proactive approach to understanding its biological specificity. This guide provides a comprehensive strategy for the cross-reactivity profiling of 5-Azaspiro[2.3]hexane hydrochloride, serving as a blueprint for researchers, scientists, and drug development professionals to de-risk novel chemical entities and accelerate their path to clinical relevance.

The Imperative of Early-Stage Cross-Reactivity Profiling

Off-target interactions are a primary cause of compound attrition in preclinical and clinical development. Unforeseen binding to unintended biological targets can lead to toxicity, diminished efficacy, and a host of other undesirable effects. Proactive cross-reactivity profiling is therefore not merely a regulatory hurdle but a critical component of a robust drug discovery cascade. By identifying potential liabilities early, researchers can make more informed decisions about which compounds to advance, guide medicinal chemistry efforts to mitigate off-target effects, and build a comprehensive safety profile that will be essential for regulatory submissions.

Structural Rationale for Profiling 5-Azaspiro[2.3]hexane Hydrochloride

The unique topology of 5-Azaspiro[2.3]hexane hydrochloride, featuring a strained cyclobutane ring fused to a cyclopropane ring via a spirocyclic nitrogen, presents a distinct conformational rigidity. This rigidity can enforce a specific pharmacophore that may mimic the binding motif of endogenous ligands for a variety of receptors and enzymes. For instance, its constrained nature has led to its exploration as a bioisostere for piperidine and a conformationally "frozen" analogue of L-glutamic acid.[1][2] This structural hypothesis provides a logical starting point for our investigation, suggesting a potential for interaction with neurotransmitter receptors and transporters.

A Multi-Tiered Approach to Comprehensive Cross-Reactivity Profiling

A robust cross-reactivity profiling campaign should be approached in a tiered manner, beginning with broad, high-throughput screens and progressing to more focused, hypothesis-driven assays. This strategy allows for efficient resource allocation and a progressively deeper understanding of the compound's interaction profile.

Tier 1: Broad Panel Screening

The initial step is to cast a wide net to identify potential off-target liabilities across a diverse range of protein families. This is typically achieved through commercially available broad panel screening services.

  • Recommended Panels:

    • Receptorome Screening: A comprehensive panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. Given the structural similarity to neurotransmitter fragments, a focus on CNS-related targets is warranted.

    • Kinome Scanning: A broad kinase panel to assess potential interactions with signaling kinases, a common source of off-target effects.

    • Safety Pharmacology Panel: A panel of targets with known links to adverse drug reactions (e.g., hERG, CYP450 enzymes).

Tier 2: Focused Secondary Assays and Dose-Response Analysis

Any "hits" identified in the broad panel screens should be followed up with more detailed secondary assays to confirm the interaction and determine its potency.

  • Methodologies:

    • Radioligand Binding Assays: To confirm direct binding to the target and determine the binding affinity (Ki).

    • Functional Assays: To assess whether the compound acts as an agonist, antagonist, or modulator of the target's activity.

    • Enzyme Inhibition Assays: For enzymatic targets, to determine the IC50 value.

Tier 3: In-Depth Mechanistic and Cellular Studies

For confirmed off-target interactions of significant concern, further studies are necessary to understand the mechanistic basis of the interaction and its potential physiological consequences.

  • Key Studies:

    • Mechanism of Action Studies: To elucidate the mode of interaction (e.g., competitive, non-competitive, allosteric).

    • Cell-Based Assays: To evaluate the compound's effect on downstream signaling pathways and cellular functions.

    • Selectivity Profiling: To assess the compound's selectivity against closely related targets.

Experimental Protocols

General Radioligand Binding Assay Protocol

This protocol provides a generalized framework for a competitive radioligand binding assay, a common method for confirming off-target interactions.

Objective: To determine the binding affinity (Ki) of 5-Azaspiro[2.3]hexane hydrochloride for a specific receptor identified as a "hit" in a broad panel screen.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • Unlabeled ("cold") reference ligand

  • 5-Azaspiro[2.3]hexane hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Microplate shaker

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of 5-Azaspiro[2.3]hexane hydrochloride in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • 5-Azaspiro[2.3]hexane hydrochloride or reference ligand at various concentrations

    • Radiolabeled ligand at a concentration near its Kd

    • Cell membranes

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

hERG Patch-Clamp Electrophysiology Protocol

The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical anti-target due to its role in cardiac repolarization. Inhibition of the hERG channel can lead to life-threatening arrhythmias.

Objective: To assess the inhibitory potential of 5-Azaspiro[2.3]hexane hydrochloride on the hERG potassium channel.

Methodology: Whole-cell patch-clamp electrophysiology using a cell line stably expressing the hERG channel (e.g., HEK293 cells).

Procedure:

  • Cell Culture: Culture hERG-expressing cells under standard conditions.

  • Cell Preparation: Plate cells on glass coverslips for recording.

  • Electrophysiological Recording:

    • Obtain a whole-cell patch-clamp configuration.

    • Apply a voltage-clamp protocol to elicit hERG tail currents.

    • Establish a stable baseline recording in the vehicle control solution.

  • Compound Application: Perfuse the cells with increasing concentrations of 5-Azaspiro[2.3]hexane hydrochloride.

  • Data Acquisition: Record the hERG current at each compound concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Comparator Compounds and Data Interpretation

To provide context for the cross-reactivity data, it is essential to include relevant comparator compounds.

  • Positive Controls: Known ligands for the targets being investigated.

  • Negative Controls: Structurally related but biologically inactive compounds.

  • Benchmark Compounds: Clinically approved drugs with known safety profiles.

The results should be summarized in clear and concise tables for easy comparison.

Table 1: Example Cross-Reactivity Profile of 5-Azaspiro[2.3]hexane Hydrochloride

Target FamilyTargetAssay Type5-Azaspiro[2.3]hexane HCl (IC50/Ki in µM)Comparator 1 (IC50/Ki in µM)Comparator 2 (IC50/Ki in µM)
GPCRs Dopamine D2Binding> 100.005 (Haloperidol)> 10
Serotonin 5-HT2ABinding1.20.002 (Ketanserin)> 10
Adrenergic α1AFunctional5.8 (Antagonist)0.001 (Prazosin)> 10
Ion Channels hERGPatch-clamp> 300.01 (Astemizole)> 30
Enzymes CYP3A4Inhibition> 250.5 (Ketoconazole)> 25

Visualizing Experimental Workflows and Pathways

Clear visualizations are crucial for communicating complex experimental strategies and biological pathways.

Cross_Reactivity_Workflow cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Hit Confirmation cluster_tier3 Tier 3: Mechanistic Studies T1_Start 5-Azaspiro[2.3]hexane HCl T1_Receptor Receptorome Panel T1_Start->T1_Receptor High-Throughput Screening T1_Kinome Kinome Panel T1_Start->T1_Kinome High-Throughput Screening T1_Safety Safety Panel T1_Start->T1_Safety High-Throughput Screening T2_Hits Identified 'Hits' T1_Receptor->T2_Hits T1_Kinome->T2_Hits T1_Safety->T2_Hits T2_Binding Radioligand Binding (Ki) T2_Hits->T2_Binding Dose-Response Analysis T2_Functional Functional Assays (EC50/IC50) T2_Hits->T2_Functional Dose-Response Analysis T3_Confirmed Confirmed Off-Targets T2_Binding->T3_Confirmed T2_Functional->T3_Confirmed T3_MOA Mechanism of Action T3_Confirmed->T3_MOA In-depth Characterization T3_Cellular Cell-Based Assays T3_Confirmed->T3_Cellular In-depth Characterization T3_Selectivity Selectivity Profiling T3_Confirmed->T3_Selectivity In-depth Characterization T4_Report Risk Assessment Report T3_Cellular->T4_Report Comprehensive Profile Signaling_Pathway_Example Compound 5-Azaspiro[2.3]hexane HCl Receptor Off-Target GPCR (e.g., 5-HT2A) Compound->Receptor Antagonism G_Protein Gq/11 Receptor->G_Protein Activation PLC Phospholipase C G_Protein->PLC Activation IP3_DAG IP3 & DAG PLC->IP3_DAG Catalysis Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Second Messengers Cellular_Response Adverse Cellular Response Ca_PKC->Cellular_Response Downstream Effects

Caption: Hypothetical off-target signaling pathway modulation.

Conclusion and Future Directions

The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. A systematic and rigorous approach to cross-reactivity profiling, as outlined in this guide, is paramount for navigating this journey successfully. By embracing a proactive de-risking strategy, researchers can build a comprehensive understanding of a compound's biological interactions, enabling data-driven decisions and ultimately increasing the probability of success in developing safe and effective medicines. The continued development of innovative screening technologies and predictive in silico models will further enhance our ability to anticipate and mitigate off-target effects, ushering in a new era of precision in drug discovery.

References

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. PubMed Central. [Link]

  • 5-Azaspiro[2.3]hexane. PubChem. [Link]

  • Determination of designer drug cross-reactivity on five commercial immunoassay screening kits. PubMed. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. NIH. [Link]

Sources

Validating the Bioisosteric Utility of 5-Azaspiro[2.3]hexane Hydrochloride in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Azaspiro[2.3]hexane hydrochloride is not a standalone therapeutic agent but a high-value pharmacophore and bioisostere used in modern medicinal chemistry. Its "Mode of Action" (MoA) is structural and physicochemical: it serves as a conformationally restricted surrogate for traditional saturated heterocycles (pyrrolidine, piperidine, morpholine).

By incorporating the high-Fsp³ spirocyclic framework, this scaffold modulates basicity, lowers lipophilicity (LogD), and blocks metabolic "hotspots," thereby extending the half-life and improving the safety profile of lead compounds. This guide outlines the experimental framework to confirm these bioisosteric advantages.

Comparative Analysis: The Spiro Advantage

The following table contrasts 5-azaspiro[2.3]hexane against the standard heterocycles it replaces.

Feature5-Azaspiro[2.3]hexane Pyrrolidine (Standard Alternative)Piperidine (Standard Alternative)Impact on Drug Design
Dimensionality 3D (Spirocyclic)2D (Planar/Envelope)3D (Chair)High Fsp³: Increases solubility and target selectivity.
Vectorization Fixed/Rigid Exit VectorsFlexibleFlexibleEntropy: Reduces entropic penalty upon target binding.
Metabolic Stability High (Blocks

-oxidation)
Low to ModerateLow (Prone to CYP450 attack)Half-life: Reduces intrinsic clearance (

).
Lipophilicity Lower LogDModerate LogDHigher LogDSafety: Reduces off-target toxicity (promiscuity).
Basicity (

)
Tunable (~9.5–10.5)*High (~11.3)High (~11.[1]1)Permeability: Modulates membrane penetration.

*Note:


 values are derivative-dependent. The strained azetidine ring in the spiro system often exhibits altered electronic properties compared to unstrained analogs.

Mechanism of Utility (MoA)

The "action" of this molecule is defined by its ability to alter the physicochemical landscape of a drug candidate.

A. Conformational Restriction (The "Lock" Effect)

Unlike piperidine, which flips between chair and boat conformations, the 5-azaspiro[2.3]hexane system is rigid. This pre-organizes the substituents into a bio-active conformation, minimizing the loss of entropy (


) when the drug binds to its protein target.
B. Metabolic Blocking

Cytochrome P450 enzymes typically attack the


-carbon adjacent to the nitrogen. In 5-azaspiro[2.3]hexane, the spiro-fusion sterically hinders and electronically deactivates these positions, significantly reducing oxidative clearance.
Visualizing the Mechanism

The following diagram illustrates the causal link between the spiro-structure and the biological outcome.

MoA_Flow Struct 5-Azaspiro[2.3]hexane Scaffold Prop1 High Fsp³ & Rigidity Struct->Prop1 Prop2 Steric Bulk at $alpha$-Carbon Struct->Prop2 Mech1 Pre-organized Conformation Prop1->Mech1 Mech2 Blocks CYP450 Oxidation Prop2->Mech2 Result1 Improved Potency (Lower $Delta G$) Mech1->Result1  Reduced Entropy Cost Result2 Extended Half-Life (Lower $CL_{int}$) Mech2->Result2  Metabolic Stability

Figure 1: Causal pathway linking the spirocyclic structure to improved pharmacodynamic and pharmacokinetic outcomes.

Experimental Validation Protocols

To confirm the utility of 5-azaspiro[2.3]hexane in your specific lead series, you must perform comparative assays against a non-spiro analog (e.g., a piperidine derivative).

Protocol 1: Comparative Microsomal Stability Assay

This is the "Gold Standard" experiment to validate the MoA of metabolic stability.

Objective: Determine the Intrinsic Clearance (


) of the spiro-compound vs. its piperidine analog.

Materials:

  • Test Compound (Spiro-derivative)[1][2][3]

  • Reference Compound (Piperidine-analog)[1][4][5]

  • Pooled Liver Microsomes (Human/Rat)

  • NADPH Regenerating System

  • LC-MS/MS[6]

Workflow:

  • Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4). Add microsomes (0.5 mg/mL protein).

  • Initiation: Add NADPH to initiate the reaction at 37°C.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately stop reaction with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     determines the half-life (
    
    
    
    ).
    
    

Success Criteria: The 5-azaspiro[2.3]hexane derivative should exhibit a >2-fold reduction in


  compared to the piperidine reference.
Protocol 2: Exit Vector Analysis (Computational)

Objective: Confirm that the spiro-scaffold orients substituents into a novel chemical space.

Workflow:

  • Modeling: Generate 3D conformers of the spiro-compound and the reference using DFT (B3LYP/6-31G*) or OPLS force fields.

  • Alignment: Superimpose the nitrogen atoms and the primary carbon skeleton.

  • Vector Plotting: Measure the angle and distance of the substituent vectors relative to the core.

  • Analysis: Confirm that the spiro-vector accesses a region of the binding pocket undefined by the flexible piperidine ring.

Experimental Workflow Diagram

The following diagram details the decision tree for validating the scaffold.

Validation_Workflow Start Start: Lead Optimization (Replace Piperidine) Step1 Synthesize 5-Azaspiro[2.3]hexane Analog Start->Step1 Test1 Assay 1: pKa Determination (Potentiometric Titration) Step1->Test1 Decision1 Is pKa < 10.5? Test1->Decision1 Test2 Assay 2: Microsomal Stability (Human Liver Microsomes) Decision1->Test2 Yes (Desired) Decision1->Test2 No (Acceptable if permeation OK) Decision2 Is CL_int reduced >50%? Test2->Decision2 Outcome_Success VALIDATED: Proceed to In Vivo PK Decision2->Outcome_Success Yes Outcome_Fail RE-DESIGN: Check Substituents Decision2->Outcome_Fail No

Figure 2: Step-by-step validation workflow for spirocyclic bioisosteres.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters.

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties of a New Class of Metabolic Stability Enhancers. Angewandte Chemie International Edition.[7]

  • Galavskyy, S., et al. (2025).[8] 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical Evaluation. Enamine/ChemRxiv.

  • PubChem. (2025).[9] Compound Summary: 5-Azaspiro[2.3]hexane.[4][5][7][9] National Library of Medicine.

  • Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in drug discovery.[1][5][7][8][10] Current Topics in Medicinal Chemistry.

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to Safely Handling 5-Azaspiro[2.3]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and drug development professionals venturing into novel chemical spaces, the synthesis and application of unique molecular scaffolds like 5-Azaspiro[2.3]hexane hydrochloride present both exciting opportunities and critical safety considerations. As a Senior Application Scientist, my objective is to provide you with a comprehensive, field-tested guide that moves beyond mere procedural steps to instill a deep understanding of the "why" behind each safety recommendation. This guide is designed to be your trusted resource, ensuring that your innovative work is conducted with the highest standards of safety and scientific integrity.

Acknowledging the Unknown: A Proactive Stance on Safety

It is crucial to begin by acknowledging that a specific, publicly available Safety Data Sheet (SDS) for 5-Azaspiro[2.3]hexane hydrochloride is not readily accessible at the time of this writing. This absence of detailed toxicological and hazard information necessitates a proactive and cautious approach. The guidance provided herein is synthesized from an expert evaluation of the compound's structural motifs—a strained spirocyclic system and an amine hydrochloride salt—and established best practices for handling analogous chemical classes.

The core principle of this guide is the implementation of a robust hierarchy of controls. This systematic approach prioritizes the most effective safety measures to minimize potential exposure.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 5-Azaspiro[2.3]hexane Hydrochloride Engineering_Controls Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative_Controls Administrative Controls (e.g., SOPs, Training, Designated Areas) Engineering_Controls->Administrative_Controls More Effective PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat, Respirator) Administrative_Controls->PPE More Effective

Caption: Hierarchy of Controls for Chemical Handling.

Engineering and Administrative Controls: Your First Line of Defense

Before a single piece of Personal Protective Equipment (PPE) is donned, the laboratory environment and operational protocols must be optimized to minimize exposure.

Engineering Controls: The primary engineering control for handling any potentially hazardous, fine-particulate solid chemical is a certified chemical fume hood or a powder containment enclosure. All weighing and transfer operations involving 5-Azaspiro[2.3]hexane hydrochloride should be conducted within these controlled environments to prevent the inhalation of airborne particles.

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound. These SOPs should be readily accessible to all personnel.

  • Designated Areas: Clearly designate specific areas within the laboratory for the handling and storage of 5-Azaspiro[2.3]hexane hydrochloride.

  • Training: Ensure all personnel have received comprehensive training on the potential hazards of amine hydrochlorides and fine chemical powders, as well as the specific procedures outlined in the SOPs.

Personal Protective Equipment (PPE): The Essential Barrier

While engineering and administrative controls are foundational, the correct use of PPE is the final and critical barrier between the researcher and potential chemical exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a higher risk of splashing.Protects against eye irritation from airborne particles and accidental splashes.
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Consider double-gloving for extended operations.Provides a barrier against skin contact, which can cause irritation.[1] Inspect gloves for any signs of degradation before use.
Body Protection A long-sleeved, flame-resistant laboratory coat.Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated particulate respirator.Essential for preventing the inhalation of the fine powder, especially during weighing and transfer.[2]
Step-by-Step Guide to Donning and Doffing PPE

Donning Sequence:

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator: Perform a seal check to ensure a proper fit.

  • Goggles/Face Shield: Position eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs of the lab coat are tucked into the gloves.

Doffing Sequence (to prevent cross-contamination):

  • Gloves: Remove gloves using the proper technique to avoid touching the outer surface with bare hands.

  • Goggles/Face Shield: Remove from the back of the head.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Respirator: Remove by touching only the straps.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Plan: Safe Handling from Receipt to Experiment

A meticulous, step-by-step approach is critical for the safe handling of 5-Azaspiro[2.3]hexane hydrochloride.

Receipt and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be clearly labeled with the chemical name and any known hazard warnings.

Weighing and Solution Preparation:
  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a tared weigh boat or paper.

    • Handle the container and spatula with care to minimize the generation of airborne dust.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed 5-Azaspiro[2.3]hexane hydrochloride slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical component of the chemical lifecycle and ensures the safety of all laboratory personnel and the environment.

  • Waste Segregation: All solid waste contaminated with 5-Azaspiro[2.3]hexane hydrochloride (e.g., weigh boats, gloves, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated hazardous waste container for organic or amine-containing waste, as appropriate for your institution's waste management protocols.

  • Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. A triple rinse with an appropriate solvent is a common and effective practice. The rinseate should be collected as hazardous waste.

  • Regulatory Compliance: Always adhere to your institution's and local regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

By implementing these comprehensive safety and logistical measures, you can confidently and responsibly advance your research with 5-Azaspiro[2.3]hexane hydrochloride, ensuring a safe and productive laboratory environment.

References

  • PubChem. 5-Azaspiro[2.3]hexane. National Center for Biotechnology Information. [Link]

  • Creative Safety Supply. Chemical Resistant Gloves and Clothing. [Link]

  • Pittsburgh Spray Equipment. Respirators for Powder Coating – A Complete Guide. (2018-02-02). [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.